3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZDKNTAGWKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424395 | |
| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92469-35-7 | |
| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active agents.[1][2][3] Its versatile structure allows for tailored modifications that yield potent and selective drugs targeting conditions from inflammation to cancer.[1][4] This guide focuses on a specific, promising derivative: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine .
For drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the fundamental basis upon which rational drug design, formulation, and clinical success are built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and efficacy.
While 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 92469-35-7) is identified, a comprehensive, publicly available experimental profile of its physicochemical characteristics is not extensively documented.[] Therefore, this whitepaper adopts the perspective of a practical, in-lab guide. It is designed not just to present data, but to provide researchers and scientists with the foundational knowledge and detailed, field-proven protocols necessary to determine these critical properties. We will explore the causality behind experimental choices and outline self-validating workflows, empowering research teams to generate the robust data package required for advancing this molecule through the drug discovery pipeline.
Molecular Identity and Structure
A precise understanding of a molecule's structure is the starting point for all subsequent characterization. It confirms the identity of the synthesized compound and provides the basis for computational modeling and structure-activity relationship (SAR) studies.
Core Structural Information
The fundamental identifiers for this compound are summarized below. The molecular weight and formula are critical for preparing solutions of known concentration and for interpreting mass spectrometry data.
| Parameter | Value |
| IUPAC Name | 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |
| CAS Number | 92469-35-7 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
Structural Visualization
A 2D representation of the molecule highlights its key functional groups: the electron-rich pyrazole core, the basic primary amine at the 5-position, the N-methyl substituent, and the 4-methoxyphenyl group at the 3-position. Each of these moieties will influence the compound's physicochemical behavior.
Caption: 2D Structure of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.[6] For an ionizable molecule like our target compound, the distribution coefficient (logD) at a specific pH is more physiologically relevant, as it accounts for both the neutral and ionized forms.
Experimental Determination of logP: The Shake-Flask Method
The Shake-Flask method, though time-consuming, remains the "gold standard" for its accuracy and directness.[7] The causality is simple: it physically measures the equilibrium distribution of the compound between two immiscible phases, directly yielding the partition coefficient.
Protocol: Shake-Flask logP Determination
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of each and allowing the phases to separate for at least 24 hours at the experimental temperature (e.g., 25°C).
-
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (predicted to be n-octanol) at a concentration that allows for accurate quantification (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), add a precise volume of the saturated n-octanol phase and the saturated aqueous phase (e.g., 5 mL of each).
-
Compound Addition: Add a small, precise volume of the stock solution to the vessel. The final concentration should not exceed the solubility limit in either phase.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing. Following this, allow the phases to separate completely. Centrifugation at low speed can aid in breaking up any emulsions.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases, ensuring no cross-contamination.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each phase is required for accuracy.
-
Calculation: Calculate logP using the formula: LogP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the core principles of its analysis, from selecting the appropriate instrumentation to predicting and interpreting its fragmentation patterns.
Introduction: The Analytical Imperative
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, with the chemical formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol , belongs to the pyrazole class of compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Mass spectrometry stands out as a primary analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide will provide a robust framework for the mass spectrometric analysis of this specific pyrazole derivative.
Strategic Approach to Mass Spectrometric Analysis
The molecular architecture of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, featuring a basic amino group and multiple nitrogen atoms, dictates the optimal analytical approach. These nitrogenous sites are readily protonated, making electrospray ionization (ESI) in the positive ion mode the most efficacious method for generating a strong signal for the protonated molecule, [M+H]⁺.[2][3][4]
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are recommended. These platforms not only provide highly accurate mass measurements for unambiguous molecular formula confirmation but also enable tandem mass spectrometry (MS/MS) experiments to elicit structurally informative fragmentation.
Caption: Experimental workflow for the mass spectrometric analysis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Predicted Mass Spectrum and Elucidation of Fragmentation Pathways
Based on the principles of mass spectrometry and data from structurally related compounds, a detailed fragmentation pattern for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can be confidently predicted.
The Molecular Ion
Upon ESI in positive mode, the molecule is expected to be readily protonated, primarily at the exocyclic amino group, to yield a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 204.1137. The high-resolution measurement of this ion is critical for confirming the elemental composition.
Predicted Fragmentation Pathways
Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to induce several characteristic fragmentation pathways. The fragmentation of a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, notably yields a base peak at m/z 121, corresponding to the (4-methoxyphenyl)methylium ion.[5] This provides a strong indication of a primary fragmentation site in the target molecule.
The principal fragmentation routes are proposed as follows:
-
Formation of the 4-methoxybenzylium ion (m/z 108): A key fragmentation is the cleavage of the C-C bond between the pyrazole ring and the methoxyphenyl group. This would result in a neutral loss of the pyrazole amine portion and the formation of a stable 4-methoxybenzylium cation at m/z 108.
-
Formation of the pyrazolyl cation (m/z 96): Conversely, charge retention on the pyrazole portion after the aforementioned C-C bond cleavage would produce a protonated 1-methyl-1H-pyrazol-5-amine fragment at m/z 96.
-
Loss of a methyl radical (m/z 189): The loss of a methyl group (•CH₃) from the methoxy or the N-methyl group can occur, leading to a fragment ion at m/z 189.
-
Alpha-Cleavage adjacent to the amine (m/z 187): Alpha-cleavage is a common fragmentation pathway for amines.[6] In this case, cleavage of the bond between the amine nitrogen and the pyrazole ring could lead to the formation of an ion at m/z 187 after rearrangement.
-
Cleavage of the pyrazole ring: The pyrazole ring itself can undergo cleavage, though this often results in less abundant fragments.[7]
Caption: Proposed fragmentation pathway for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Summary of Predicted Spectral Data
| m/z (Predicted) | Chemical Formula | Description |
| 204.1137 | C₁₁H₁₄N₃O⁺ | Protonated Molecular Ion [M+H]⁺ |
| 189.0902 | C₁₀H₁₂N₃O⁺ | Loss of a methyl radical (•CH₃) |
| 187.1024 | C₁₁H₁₂N₂O⁺ | Loss of ammonia (NH₃) |
| 108.0575 | C₇H₈O⁺ | 4-methoxybenzylium ion |
| 96.0718 | C₄H₈N₃⁺ | Protonated 1-methyl-1H-pyrazol-5-amine |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the target compound.
Materials:
-
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the analyte is well-retained and elutes as a sharp peak (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Full Scan:
-
Mass Range: m/z 50-500.
-
Acquisition Rate: 1 scan/sec.
-
-
MS/MS (Tandem MS):
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 204.11.
-
Collision Energy: Ramp from 10 to 40 eV to observe a range of fragments.
-
Acquisition Mode: Product ion scan.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Determine the accurate mass of the precursor ion in the MS1 scan and confirm its elemental composition.
-
Analyze the MS/MS spectrum to identify the major fragment ions and compare them to the predicted fragmentation pathways.
-
Conclusion
The mass spectrometric analysis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is effectively achieved using ESI in positive ion mode coupled with high-resolution mass spectrometry. The predictable formation of a protonated molecular ion and characteristic fragment ions, particularly the 4-methoxybenzylium ion, allows for confident identification and structural confirmation. The methodologies and predicted fragmentation data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related pyrazole compounds.
References
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
3-Amino-5-(4-methoxyphenyl)pyrazole | C10H11N3O | CID 2756469 - PubChem. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed. Available at: [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]
-
Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available at: [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds - ChemRxiv. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available at: [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems - ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
22.6 EAS Reactions with Nitrogen Heterocycles | Organic Chemistry - YouTube. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]1-00658-9)
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Substituted Pyrazole Amines from Methoxyphenyl Precursors
Introduction: The Privileged Pyrazole Amine Scaffold in Modern Drug Discovery
Substituted pyrazole amines represent a cornerstone of medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising clinical candidates. Their prevalence stems from their ability to engage in a wide array of biological interactions, acting as potent and selective modulators of various enzymes and receptors. The methoxyphenyl moiety, in particular, is a frequent substituent in these bioactive molecules, often serving as a key pharmacophoric element that can influence potency, selectivity, and pharmacokinetic properties through its electronic and steric profile.
This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted pyrazole amines, with a specific focus on methodologies commencing from readily available methoxyphenyl precursors. We will delve into the mechanistic underpinnings of each synthetic approach, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Strategic Approaches to the Synthesis of Methoxyphenyl-Substituted Pyrazole Amines
The construction of the pyrazole amine core can be broadly categorized into two main strategies:
-
De Novo Ring Formation: Building the pyrazole ring from acyclic methoxyphenyl precursors that already contain or will generate the necessary functionalities for both the pyrazole core and the amine substituent.
-
Functionalization of a Pre-formed Methoxyphenyl-Pyrazole Core: Introducing the amine functionality onto a pre-existing methoxyphenyl-substituted pyrazole scaffold.
The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
I. De Novo Synthesis: Constructing the Pyrazole Ring
The classical and most versatile approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][2]
The Knorr Pyrazole Synthesis and its Variants: A Workhorse Reaction
The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] To incorporate a methoxyphenyl group, it can be present on either the dicarbonyl component or the hydrazine.
Conceptual Workflow: Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis workflow.
Mechanistic Insight: The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be a critical consideration and is often influenced by the reaction conditions and the nature of the substituents.
Synthesis of 5-Aminopyrazoles from β-Ketonitriles
A highly effective method for the direct synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3] This approach is particularly valuable as it directly installs the desired amine functionality.
Synthetic Pathway: β-Ketonitrile Route to 5-Aminopyrazoles
Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.
Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole
-
To a solution of 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). The use of a slight excess of hydrazine hydrate ensures complete consumption of the starting β-ketonitrile.[3]
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired 5-amino-3-(4-methoxyphenyl)-1H-pyrazole.
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 3-(4-methoxyphenyl)-3-oxopropanenitrile | Hydrazine Hydrate | Ethanol | 2-4 | 85-95 |
| 3-(2-methoxyphenyl)-3-oxopropanenitrile | Hydrazine Hydrate | Ethanol | 3-5 | 80-90 |
| 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | Hydrazine Hydrate | Ethanol | 2-4 | 88-96 |
Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich systems.[4][5] When applied to hydrazones derived from methoxyphenyl ketones, it provides a convenient route to pyrazole-4-carbaldehydes, which are versatile intermediates for the synthesis of pyrazole amines via reductive amination.[6]
Reaction Scheme: Vilsmeier-Haack Cyclization
Caption: Synthesis of aminopyrazoles via nitration and reduction.
Experimental Protocol: Synthesis of 4-Amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
-
Nitration: To a solution of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise. Stir at 0-5 °C for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and collect the precipitated nitro-pyrazole by filtration.
-
Reduction: Suspend the nitro-pyrazole in ethanol and add stannous chloride dihydrate (SnCl2·2H2O, 3-5 eq) and concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction, basify with aqueous sodium hydroxide, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography to obtain the desired aminopyrazole.
Reductive Amination of Pyrazole-4-carbaldehydes
As mentioned in section 1.3, pyrazole-4-carbaldehydes are excellent precursors for pyrazole amines. Reductive amination with ammonia, a primary or secondary amine, followed by reduction with a suitable reducing agent, provides a straightforward route to a wide variety of substituted pyrazole amines. [7] Experimental Protocol: One-Pot Reductive Amination
-
To a solution of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion: A Versatile Toolkit for a Privileged Scaffold
The synthesis of substituted pyrazole amines from methoxyphenyl precursors is a well-established field with a diverse array of reliable and scalable methods. The choice of synthetic strategy, whether through de novo ring construction or functionalization of a pre-formed pyrazole, offers chemists significant flexibility in accessing a wide range of analogues for drug discovery and development. The methodologies outlined in this guide, from the classic Knorr synthesis to modern reductive amination protocols, provide a robust foundation for researchers to confidently and efficiently synthesize these valuable compounds. The continued exploration of novel synthetic routes and the optimization of existing methods will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics.
References
- Recent advances in the synthesis of new pyrazole deriv
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: )
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (URL: [Link])
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (URL: [Link])
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL: [Link])
-
synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives - ResearchGate. (URL: [Link])
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (URL: [Link])
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
Sources
- 1. societachimica.it [societachimica.it]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Significance of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This compound represents a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is the elucidation of a robust and regioselective synthetic pathway commencing from readily available precursors. We will delve into the mechanistic underpinnings of the core cyclocondensation reaction, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of structural verification. By contextualizing the synthesis with an understanding of the pyrazole scaffold's role in modern drug discovery, this guide serves as an essential resource for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are foundational structural motifs in a vast array of marketed pharmaceuticals and active pharmaceutical ingredients (APIs).[1] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Marketed drugs incorporating the pyrazole core are used to treat a wide range of conditions, highlighting the scaffold's privileged status in medicinal chemistry.[2]
The 5-aminopyrazole moiety, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate. The primary amine at the C5 position provides a convenient handle for further functionalization, enabling the exploration of vast chemical space and the generation of compound libraries for high-throughput screening. Molecules based on this framework are being investigated for their potential as bifunctional agents, for instance, combining cyclooxygenase (COX) inhibitory activity with other therapeutic properties.[3] The title compound, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, embodies this potential, offering a synthetically accessible scaffold for the development of novel chemical entities.
Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile
The most direct and widely adopted method for constructing the 3-aryl-1-alkyl-5-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This approach is favored for its efficiency, reliability, and the general availability of the requisite starting materials.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The initial step involves the nucleophilic attack of a nitrogen atom from methylhydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, 3-(4-methoxyphenyl)-3-oxopropanenitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This 5-endo-dig cyclization, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.
A critical consideration in this synthesis is regioselectivity . Methylhydrazine is an unsymmetrical nucleophile, presenting two distinct nitrogen atoms for the initial attack. The reaction's outcome dictates whether the methyl group resides on the N1 or N2 position of the final pyrazole ring.
-
Kinetic Control: The initial nucleophilic attack is generally governed by a combination of electronics and sterics. The terminal NH₂ group of methylhydrazine is both more nucleophilic and less sterically hindered than the N-methylated nitrogen. Consequently, it preferentially attacks the ketone carbonyl.
-
Thermodynamic Outcome: Following cyclization, this preferential initial attack leads predominantly to the formation of the 1-methyl-5-aminopyrazole isomer, which is the desired product. While mixtures of regioisomers can sometimes form, reaction conditions can be optimized to favor the desired outcome.[4] The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in related syntheses.
Precursor Synthesis
The success of the core reaction hinges on the availability of high-quality precursors.
-
3-(4-Methoxyphenyl)-3-oxopropanenitrile (p-Methoxybenzoylacetonitrile): This key β-ketonitrile intermediate is not commonly available and must be synthesized. The most classical and effective method is a Claisen-type condensation .[5][6] This involves the reaction of an ester, such as ethyl cyanoformate, with the enolate of 4-methoxyacetophenone. The reaction is typically performed using a strong base like sodium ethoxide or sodium hydride to generate the necessary enolate.
-
Methylhydrazine: This is a commercially available reagent and is typically used as received.
Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the laboratory-scale synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Typical Quantity (10 mmol scale) | Moles (mmol) | Notes |
| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 3672-47-7 | 175.19 | 1.75 g | 10.0 | Synthesized Precursor |
| Methylhydrazine | 60-34-4 | 46.07 | 0.51 mL (d=0.87) | 10.5 (1.05 eq) | Use in a fume hood |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~0.5 mL | - | Catalyst |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | - | Solvent |
| Saturated Sodium Bicarbonate (aq) | - | - | 50 mL | - | For work-up |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - | Drying agent |
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.75 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add methylhydrazine (0.51 mL, 10.5 mmol) to the solution dropwise at room temperature. Follow this with the addition of 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting β-ketonitrile spot indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude material, often an off-white or pale yellow solid, can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from an ethanol/water mixture can yield the pure product.
-
Diagram 1: Overall Synthetic Pathway
Caption: The two-stage synthesis of the target pyrazole.
Diagram 2: Experimental Workflow
Caption: Step-by-step laboratory workflow for synthesis and purification.
Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure is paramount. While the regioselectivity of the reaction is generally high, validation is essential. A combination of spectroscopic methods should be employed.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the N-CH₃ protons (~3.6-3.8 ppm).- Singlet for the O-CH₃ protons (~3.8-3.9 ppm).- Singlet for the pyrazole H4 proton (~5.5-5.8 ppm).- Broad singlet for the NH₂ protons (~4.0-5.0 ppm, may exchange with D₂O).- Two doublets (AA'BB' system) for the aromatic protons of the 4-methoxyphenyl group (~6.9-7.0 and ~7.5-7.6 ppm). |
| ¹³C NMR | - Signal for the N-C H₃ (~35-37 ppm).- Signal for the O-C H₃ (~55 ppm).- Signal for the pyrazole C4 (~85-90 ppm, highly shielded).- Signals for pyrazole C3 and C5 (~140-160 ppm).- Signals for the aromatic carbons, including the ipso, ortho, meta, and para positions. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 218.11. |
| FT-IR | - N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).- C-O stretching for the methoxy group (~1250 cm⁻¹).- Aromatic C=C and C-H stretching bands. |
Note: Exact chemical shifts (ppm) are predictive and may vary based on solvent and instrument calibration.
The Definitive Role of X-ray Crystallography
In cases where regioselectivity is uncertain or for the definitive structural proof of a novel compound, single-crystal X-ray diffraction is the gold standard.[3] It provides unambiguous evidence of the connectivity and stereochemistry of the molecule, confirming the position of the methyl group on the N1 atom of the pyrazole ring.[3]
Conclusion and Future Outlook
This guide has detailed a reliable and well-understood pathway for the synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The cyclocondensation of a β-ketonitrile with methylhydrazine stands as the premier method for accessing this valuable molecular scaffold. The protocol described herein is robust and scalable, providing a solid foundation for further research.
The true value of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine lies in its potential as a versatile building block. The primary amine at the C5 position is ripe for a multitude of chemical transformations—acylation, alkylation, reductive amination, and participation in multicomponent reactions—enabling the rapid diversification of the core structure.[1] This capability is crucial for generating focused libraries aimed at discovering new lead compounds in drug development programs and for creating novel functional materials. Future work will undoubtedly continue to leverage this and similar scaffolds to address ongoing challenges in medicine and materials science.
References
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). A regioselective synthesis of unsymmetrical pyrazoles from β-hydroxy ketones. Organic Letters, 17(6), 1405–1408. Available at: [Link]
-
Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1170. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
Valdés-García, G., Morales-Reza, M. A., & Escalante, J. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]
-
Sáez, J. A., & Metni, M. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogues of Tebufenpyrad. Journal of Organic Chemistry, 74(6), 2543-2546. Available at: [Link]
-
Pharmaffiliates. 3-(4-Methoxyphenyl)-3-oxopropanenitrile. Pharmaffiliates. Available at: [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 720-745. Available at: [Link]
- Google Patents. (2009). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Manfroni, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]
-
Michigan State University. LON-CAPA ClaisenCondensation. Available at: [Link]
-
Mutanabbi, A. The Claisen Condensation. Available at: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1081. Available at: [Link]
- Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Cahyono, E., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 8(2), 91-96. Available at: [Link]
-
Akter, M., et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2019(4), M1094. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Stability and Storage of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Guide to Ensuring Compound Integrity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine containing both a pyrazole nucleus and an aromatic amine moiety, structural motifs prevalent in a wide range of pharmacologically active agents.[1] The long-term stability and integrity of this compound are paramount for the reproducibility of experimental results and the successful development of novel therapeutics. This guide provides a comprehensive overview of the intrinsic chemical stability of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, elucidates its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By synthesizing data from related chemical structures and adhering to established principles for handling aromatic amines and pyrazole derivatives, this document serves as an essential resource for ensuring the quality and reliability of this valuable research compound.
Introduction to the Compound
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine belongs to the substituted 5-aminopyrazole class of compounds. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] The incorporation of an aromatic amine, specifically a p-anisidine derivative, further enhances its potential for diverse biological interactions. The stability of such a molecule is not trivial; it is dictated by the interplay of these functional groups, which are susceptible to environmental factors such as oxygen, light, and temperature. Understanding these liabilities is the first step toward mitigating degradation and preserving the compound's purity and activity.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is critical for its proper handling and use in experimental settings.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃N₃O | (Calculated) |
| Molecular Weight | 203.24 g/mol | (Calculated) |
| Appearance | Likely a crystalline solid | Inferred from related pyrazole structures[2] |
| General Solubility | Expected to be soluble in organic solvents like Chloroform, Methanol, and DCM | Inferred from related pyrazole structures[3][4] |
| Basicity (pKa) | The pyrazole ring is weakly basic (pKa of unsubstituted pyrazole is ~2.5)[1] | General chemical principle[1] |
Intrinsic Chemical Stability & Potential Degradation Pathways
The chemical architecture of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine presents specific vulnerabilities. The primary routes of degradation are anticipated to be oxidative and photolytic, common to both aromatic amines and pyrazole-containing compounds.[5][6]
Oxidative Degradation
The primary stability concern for this compound is its susceptibility to oxidation. The exocyclic primary aromatic amine group (-NH₂) is electron-rich and can be readily oxidized, especially in the presence of atmospheric oxygen. This process is often autocatalytic and can be accelerated by exposure to light or trace metal ions.[7] Oxidation of aromatic amines frequently leads to the formation of highly colored polymeric products or quinone-imine type structures, which would manifest as a visible change in the material from a white or off-white solid to yellow, brown, or black.[5] Pyrazoline derivatives, which are structurally related to pyrazoles, are known to undergo oxidation that results in brownish products.[5]
Photolytic Degradation
Aromatic systems, such as the methoxyphenyl ring in this compound, can absorb UV light. This energy absorption can promote electrons to higher energy states, making the molecule more reactive and susceptible to degradation, including oxidation or rearrangement. Therefore, prolonged exposure to light, particularly UV wavelengths, should be rigorously avoided.[5][8]
Thermal and Hydrolytic Stability
While generally stable at ambient temperatures, prolonged exposure to high heat can accelerate oxidative degradation.[6] The compound is expected to be largely stable to hydrolysis under neutral pH conditions. However, under forced acidic or basic conditions, as employed in forced degradation studies, its stability should be empirically determined.[7]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Basic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24-48 hours. Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the compound as a solid in a vial at 80°C for 7 days. At the end of the study, dissolve the solid in the stock solution solvent and analyze.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze against a dark control.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is typically suitable for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or using a Photo Diode Array (PDA) detector to assess peak purity.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of any observed degradation products, thereby aiding in structural elucidation. [7][9]
Conclusion
The chemical integrity of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is critical for its effective use in research and development. Its primary liabilities are oxidation and photodegradation, stemming from its aromatic amine and pyrazole functionalities. By implementing the storage and handling conditions outlined in this guide—specifically, storage at or below -20°C under an inert atmosphere and protected from light—researchers can significantly mitigate the risk of degradation. Furthermore, the application of systematic forced degradation studies and the development of a validated stability-indicating analytical method are essential quality control measures to ensure the purity and long-term viability of this important chemical entity.
References
-
Becerra, D., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
Fun, H. K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kulkarni, A. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
SKC Inc. (2024). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Available at: [Link]
-
Becerra, D., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Zhang, H., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]
-
Santos, L. S., et al. (2011). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Mazumder, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]
-
Vega, F., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Kulkarni, A. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Wang, R., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
-
Einbu, A., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. NIES. Available at: [Link]
-
Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Human Wellness. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet - m-Aminophenyl Tosylate. Angene Chemical. Available at: [Link]
-
US EPA. (2023). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. US Environmental Protection Agency. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Evaluating the Anticancer Potential of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine for anticancer applications.
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities.[1][2] In oncology, pyrazole derivatives have been extensively developed as potent and selective anticancer agents, targeting various critical cellular pathways.[3] These compounds have been shown to interact with key targets like cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin, leading to the inhibition of cancer cell proliferation.[3][4]
This application note focuses on 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as MPP-Amine ), a novel compound featuring this promising pyrazole core. While extensive research exists on the anticancer properties of related pyrazole structures, this specific molecule represents a frontier for investigation. The protocols detailed herein provide a comprehensive framework for the systematic evaluation of MPP-Amine's anticancer efficacy, from initial in vitro screening to preliminary in vivo validation.
Compound Profile: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MPP-Amine)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O | [] |
| Molecular Weight | 203.24 g/mol | [] |
| CAS Number | 92469-35-7 | [] |
| Melting Point | 140-141°C | [] |
| Appearance | Solid (predicted) | |
| Purity | >95% recommended for biological assays | [] |
Hypothesized Mechanism of Action
Based on structure-activity relationships derived from analogous pyrazole compounds, we hypothesize that MPP-Amine exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. Structurally similar pyrazoles containing a 4-methoxyphenyl group have been shown to trigger apoptosis in triple-negative breast cancer cells via the generation of Reactive Oxygen Species (ROS) and subsequent activation of caspase-3.[6][7] Other related pyrazolo[3,4-b]pyridines are known inhibitors of CDK2 and CDK9, which are critical regulators of cell cycle progression.[8]
Therefore, a plausible mechanism for MPP-Amine involves the disruption of cellular homeostasis, leading to programmed cell death and a halt in proliferation. The following protocols are designed to rigorously test this hypothesis.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration of MPP-Amine that inhibits cell growth by 50% (IC₅₀) across various cancer cell lines. This is the foundational assay for quantifying cytotoxicity.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with the viable cell number. A reduction in the conversion of MTT to formazan indicates either cell death or a halt in proliferation, providing a robust measure of the compound's effect.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver]) [9][10]* Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MPP-Amine stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MPP-Amine in complete medium from the 10 mM stock. Typical final concentrations for screening range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by MPP-Amine.
Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MPP-Amine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with MPP-Amine at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis
Objective: To determine if MPP-Amine induces cell cycle arrest at a specific phase.
Causality: Many anticancer agents function by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division (G1, S, G2, M). Propidium Iodide stains DNA stoichiometrically, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MPP-Amine
-
PBS, 70% ethanol (ice-cold)
-
RNase A solution, Propidium Iodide (PI) staining solution
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and centrifuge. Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest. [8]
Part 2: Preliminary In Vivo Evaluation Protocol
In vivo testing is a critical step to translate in vitro findings into a whole-organism context, providing insights into efficacy, toxicity, and pharmacokinetics. [11][12]The subcutaneous xenograft model in immunodeficient mice is a standard for initial efficacy studies. [13]
Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the efficacy of MPP-Amine in reducing tumor growth in a live animal model.
Causality: This model assesses the compound's ability to inhibit tumor growth in vivo, which integrates its bioavailability, metabolism, and direct effects on the tumor microenvironment. It serves as a crucial proof-of-concept before advancing to more complex models.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old)
-
Cancer cells (e.g., 5 x 10⁶ HCT-116 cells in 100 µL PBS/Matrigel)
-
MPP-Amine formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject the prepared tumor cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control and at least two dose levels of MPP-Amine.
-
Treatment Administration: Administer the MPP-Amine formulation and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).
-
Monitoring Efficacy and Toxicity: Continue to measure tumor volume throughout the study. Monitor animal health by recording body weight 2-3 times per week. Significant body weight loss (>15-20%) is an indicator of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.
-
Data Analysis: Euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Data Summary Table for In Vivo Study:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | ||
| MPP-Amine | X | |||
| MPP-Amine | Y | |||
| Positive Control | Z |
References
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central (PMC). Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central (PMC). Available at: [Link]
-
Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central (PMC). Available at: [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central (PMC). Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. ResearchGate. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate. Available at: [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2... RSC Advances. Available at: [Link]
-
Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. ResearchGate. Available at: [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
-
RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. Available at: [Link]
-
In vitro anticancer screening of synthesized compounds. ResearchGate. Available at: [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways... PubMed. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central (PMC). Available at: [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central (PMC). Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Introduction: The Rationale for Screening Pyrazole Derivatives
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, anti-tumor, and notably, antimicrobial properties.[1][2][3][4] The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms. Pyrazole derivatives have emerged as a promising class of compounds in the discovery of new antibacterial agents.[1][5] Their mechanism of action can be multifaceted, with some derivatives reported to disrupt the bacterial cell wall, while others may inhibit essential enzymes like topoisomerase II and IV.[5]
The specific compound, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine , incorporates key structural features that suggest potential antimicrobial efficacy. The methoxyphenyl group, for instance, is a common moiety in bioactive molecules, and its lipophilicity can influence cell membrane interactions. The pyrazole core provides a rigid scaffold for the presentation of various functional groups, and the amine substituent offers a site for potential hydrogen bonding interactions with biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough preliminary antimicrobial screening of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and similar novel pyrazole derivatives. The protocols are grounded in established methodologies, emphasizing scientific integrity and reproducibility.
Experimental Design: A Tiered Approach to Antimicrobial Screening
A logical and resource-efficient approach to screening a novel compound involves a tiered workflow. This begins with a qualitative assessment of antimicrobial activity, followed by quantitative determination of potency, and finally, an initial characterization of the nature of the antimicrobial effect (bacteriostatic vs. bactericidal).
Caption: Workflow for Broth Microdilution Assay.
Tier 3: Bactericidal vs. Bacteriostatic Activity
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [6]Specifically, it is the concentration that reduces the initial bacterial inoculum by ≥99.9% (a 3-log reduction) under a defined set of conditions. [7]Determining the MBC is a crucial step to understand whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Causality Behind Experimental Choices:
-
Subculturing from MIC wells: This step directly assesses the viability of the bacteria that were exposed to the test compound. The absence of growth on the agar plate after subculturing indicates that the bacteria were killed.
-
CFU Counting: Plating a defined volume allows for the quantification of surviving bacteria, which is necessary to calculate the percentage of killing and confirm a ≥99.9% reduction.
Step-by-Step Methodology:
-
Following MIC Determination:
-
After determining the MIC, select the wells corresponding to the MIC and higher concentrations where no visible growth was observed.
-
-
Subculturing:
-
Aseptically take a small aliquot (e.g., 10-100 µL) from each of these clear wells.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of MIC and MBC Data for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans (ATCC 90028) | N/A (Fungus) | [Insert Data] | [Insert Data] | Fluconazole | [Insert Data] |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. By following this tiered approach, researchers can efficiently move from a qualitative assessment of activity to a quantitative determination of potency and the nature of the antimicrobial effect. Positive results from these in vitro assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and assessment of cytotoxicity against mammalian cell lines to determine the therapeutic potential of this and other novel pyrazole derivatives.
References
- Marinescu, M., & Zalaru, C. M. (2021).
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- Clinical and Laboratory Standards Institute. (2024).
- National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- ResearchGate. (2012).
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- BMG Labtech. (2024).
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- ResearchGate. (n.d.). Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles.
- MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- SEAFDEC/AQD. (2004). Disk diffusion method.
- Der Pharma Chemica. (n.d.).
- Oriental Journal of Chemistry. (2019).
- Microchem Laboratory. (n.d.).
- National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- ResearchGate. (n.d.).
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- Wikipedia. (n.d.). Disk diffusion test.
- Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
- MI - Microbiology. (n.d.). Broth Microdilution.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. bmglabtech.com [bmglabtech.com]
The Ascendancy of Pyrazole Scaffolds in Modern Pesticide Discovery: A Guide for Researchers
Introduction: The Versatile Pyrazole Core in Crop Protection
The relentless challenge of securing the global food supply necessitates the continuous innovation of effective and environmentally conscious crop protection agents.[1] Within the landscape of synthetic pesticides, the pyrazole heterocyclic moiety has emerged as a cornerstone scaffold, underpinning the development of a remarkable array of insecticides, fungicides, and herbicides.[2][3][4][5] The inherent chemical versatility of the pyrazole ring, with its tunable substitution patterns, allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.[6] This guide provides an in-depth exploration of the application of pyrazole compounds in pesticide development, offering detailed protocols and a rationale for experimental design to aid researchers in this dynamic field. We will delve into the diverse modes of action, structure-activity relationships (SAR), synthetic strategies, and analytical methodologies that are crucial for the successful discovery and development of novel pyrazole-based pesticides.
I. Modes of Action: Targeting Vital Processes in Pests and Pathogens
The success of pyrazole-based pesticides lies in their ability to disrupt a range of critical biological pathways in target organisms, often with high specificity. This diversity in the mechanism of action is a key advantage in managing the development of resistance.[3][7]
A. Insecticidal Pyrazoles: Neurotransmission and Calcium Homeostasis Disruption
Pyrazole insecticides primarily target the nervous and muscular systems of insects, leading to paralysis and death. Two major classes have been successfully commercialized:
-
GABA-gated Chloride Channel Antagonists: Phenylpyrazole insecticides, such as fipronil , act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[2][8] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion influx mediated by GABA, these compounds induce a state of neuronal hyperexcitation, leading to convulsions and mortality.[2] The selective toxicity of these insecticides is attributed to a higher affinity for insect GABA receptors compared to their mammalian counterparts.
-
Ryanodine Receptor (RyR) Modulators: A newer class of pyrazole amide insecticides, including chlorantraniliprole and cyantraniliprole , targets the insect ryanodine receptor.[1][7] These receptors are intracellular calcium channels crucial for muscle contraction. Pyrazole amides lock the RyRs in a partially open state, leading to the uncontrolled release of calcium from intracellular stores. This depletion of calcium results in muscle dysfunction, paralysis, and ultimately, the cessation of feeding and death of the insect.
Diagram: Insecticidal Modes of Action of Pyrazole Compounds
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The methodologies and recommendations provided herein are grounded in established crystallographic principles and validated through extensive experience with pyrazole derivatives and other challenging small molecules.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering step-by-step protocols and the scientific rationale behind them.
Question 1: My 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is "oiling out" and not forming crystals. What should I do?
"Oiling out," or liquid-liquid phase separation, is a common challenge in crystallization, particularly with compounds that possess a moderate melting point or when the supersaturation is too high. The resulting oil is a supersaturated solution of your compound in the solvent, which can hinder or prevent nucleation and crystal growth.
Causality: This phenomenon often occurs when the solution's temperature is above the melting point of the solid solute at that concentration, or when the rate of supersaturation generation (e.g., cooling rate) is too rapid.[1]
Troubleshooting Protocol:
-
Re-dissolution and Slow Cooling: Gently reheat the solution until the oil redissolves completely. If necessary, add a small, measured amount of additional solvent to ensure full dissolution at an elevated temperature. Then, implement a significantly slower cooling gradient. A programmable heating mantle or a well-insulated vessel (e.g., a Dewar flask) can facilitate this. The goal is to traverse the metastable zone width slowly, allowing sufficient time for nucleation to occur before the solution becomes excessively supersaturated.[1]
-
Solvent System Modification:
-
Increase Solvent Polarity: The methoxyphenyl and methylpyrazol groups impart a degree of polarity. If you are using a non-polar solvent, consider switching to a more polar one. For related pyrazole compounds, solvents like ethanol and ethyl acetate have been used successfully.[2][3]
-
Introduce an Anti-Solvent: If your compound is highly soluble in a particular solvent, consider using an anti-solvent to reduce its solubility. For instance, if your compound is dissolved in a minimal amount of a good solvent like ethanol, the slow addition of a poor solvent like water or hexane can induce crystallization.[4]
-
-
Seeding: If you have a small amount of crystalline material from a previous attempt, introduce a "seed crystal" into the slightly supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation.[1] If no seed crystals are available, scratching the inside of the flask with a glass rod at the meniscus can sometimes generate microscopic glass fragments that act as nucleation sites.
-
Concentration Adjustment: Oiling out can be a sign that the initial concentration of your compound is too high. Try using a more dilute solution.
Question 2: The crystals of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine are very small, needle-like, or form a fine powder. How can I obtain larger, more well-defined crystals?
Small or poorly formed crystals are often the result of rapid nucleation and crystal growth, which can trap impurities and make filtration difficult. The crystal habit (the external shape of the crystal) is influenced by the solvent and the crystallization conditions.[5]
Causality: The solvent can interact with different faces of the growing crystal at different rates, influencing its final morphology.[5] Rapid cooling or high supersaturation leads to the formation of many small nuclei, resulting in a large number of small crystals competing for the solute.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical in determining crystal habit. Experiment with a range of solvents with varying polarities. For pyrazole-type compounds, the following have been reported to yield crystalline products:
A systematic approach to solvent screening is recommended. See the accompanying workflow diagram.
-
Optimize the Cooling Rate: A slower cooling rate will reduce the level of supersaturation and allow for more ordered crystal growth, leading to larger crystals. Allow the solution to cool to room temperature naturally before transferring it to a colder environment (e.g., a refrigerator or ice bath).
-
Evaporation: Slow evaporation of the solvent from a saturated solution at room temperature can also yield high-quality crystals. This method is particularly useful when dealing with small quantities of material.[8]
Workflow for Solvent Selection:
Caption: A decision workflow for selecting an appropriate solvent system.
Question 3: The purity of my crystallized 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is not satisfactory. How can I improve it?
Low purity after crystallization can be due to the co-crystallization of impurities, the inclusion of mother liquor in the crystal mass, or surface adsorption of impurities.
Causality: Impurities that are structurally similar to the target compound may fit into the crystal lattice. Inefficient washing after filtration can also leave behind impure mother liquor.
Troubleshooting Protocol:
-
Multiple Recrystallizations: A second recrystallization step will often significantly improve purity, albeit with some loss of yield.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product.
-
Washing: Ensure the crystalline cake is washed thoroughly with a small amount of ice-cold recrystallization solvent after filtration. This will remove any residual mother liquor without dissolving a significant amount of the product.
-
Alternative Purification: Acid Salt Formation: Since your compound has a basic amine group, an effective purification strategy can be the formation of an acid addition salt.[9][10] Dissolve the crude amine in a suitable solvent (e.g., ethanol or ethyl acetate) and add a solution of an acid (e.g., HCl in ethanol or diethyl ether). The resulting salt will often precipitate with high purity and can be collected by filtration. The free base can then be regenerated by treatment with a base (e.g., aqueous sodium bicarbonate) and extraction.
Protocol for HCl Salt Formation and Regeneration:
Caption: A protocol for purification via hydrochloride salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine?
There is no single "ideal" solvent, as the optimal choice depends on the specific impurities present. However, based on the successful crystallization of structurally related pyrazole amines, good starting points are ethanol , ethyl acetate , or mixtures of these with a non-polar co-solvent like hexane or a polar anti-solvent like water.[2][3][4] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Q2: How do the functional groups on 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine influence its crystallization behavior?
The key functional groups are the pyrazole ring, the primary amine, the methoxyphenyl group, and the N-methyl group.
-
Pyrazole Ring and Amine Group: These groups are capable of forming hydrogen bonds, which can facilitate the formation of a stable crystal lattice.[6][11]
-
Methoxyphenyl Group: This bulky, somewhat polar group will influence the packing of the molecules in the crystal lattice. The methoxy group can also act as a hydrogen bond acceptor.[6][12]
-
N-Methyl Group: This group can influence the solubility of the molecule and may sterically hinder certain intermolecular interactions.
The interplay of these groups will determine the solubility of the molecule in different solvents and the stability of the resulting crystal lattice.
Q3: Can I use a rotary evaporator to speed up the crystallization process?
While a rotary evaporator is excellent for removing solvent, rapid evaporation is generally not conducive to forming high-quality crystals. It can lead to the formation of a powder or an amorphous solid. For the best results, allow the solvent to evaporate slowly and undisturbed.[8]
Q4: My yield is very low after recrystallization. What are the likely causes?
Low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Inherent solubility: Your compound may have a relatively high solubility in the chosen solvent even at low temperatures.
To improve yield, use the minimum amount of hot solvent necessary for dissolution and ensure all washing steps are performed with ice-cold solvent. You can also attempt to recover a "second crop" of crystals by concentrating the mother liquor.
Summary of Recommended Solvents for Screening
| Solvent/System | Type | Rationale |
| Ethanol | Single Solvent | Polar protic; has been shown to be effective for similar pyrazole derivatives.[2] |
| Ethyl Acetate | Single Solvent | Moderately polar aprotic; also effective for related compounds.[3][6] |
| Ethanol/Water | Solvent/Anti-solvent | Good for compounds soluble in ethanol but not water. The addition of water reduces solubility.[4] |
| Ethyl Acetate/Hexane | Solvent/Anti-solvent | Good for compounds soluble in ethyl acetate but not hexane. The addition of hexane reduces solubility. |
| Dimethylformamide (DMF) | Single Solvent | A polar aprotic solvent that has been used for the crystallization of related pyrazoles.[6] |
References
- U.S. Patent 5,462,960, issued October 31, 1995.
-
Al-Majedy, Y. K., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Molbank, 2022(2), M1369. [Link]
- German Patent DE102009060150A1, issued July 1, 2010.
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1283. [Link]
- World Intellectual Property Organization Patent WO2011076194A1, issued June 30, 2011.
-
Silva, M. M., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5919. [Link]
-
Saeed, S., et al. (2010). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672. [Link]
-
Khan, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Sonneveld. (2023, August 24). Crystallization of fats and oils. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Gomaa, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3129. [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8031-8047. [Link]
-
Kumar, L., & Kumar, S. (2012). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences and Research, 4(9), 1923–1928. [Link]
-
El Hafi, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 498–503. [Link]
-
Leyssens, T., et al. (2019). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 62(17), 7856–7870. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Nunez, E., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 336–342. [Link]
-
Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/1). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1018–1022. [Link]
-
Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Becerra, D., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1841. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate the complexities of their synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the most common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, particularly in classical methods like the Knorr synthesis, can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[4]
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is crucial. Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[4] Hydrazine derivatives, in particular, can degrade over time. It is highly recommended to use a freshly opened bottle or to purify the hydrazine reagent before use.[4]
-
Optimize Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. While a 1:1 molar ratio is theoretically required, in practice, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion and improve the overall yield.[4]
-
Evaluate and Optimize Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are all critical parameters that may require optimization for your specific substrates.[1][4]
-
Temperature: Many pyrazole syntheses, including the Knorr reaction, benefit from heating. A common starting point is around 100°C.[5][6] However, for some modern catalytic systems, reactions can proceed efficiently at room temperature.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used. In some cases, greener solvents like water or ethylene glycol have been employed successfully.[1][7] For certain substrates, fluorinated alcohols have been shown to improve regioselectivity.[8]
-
Catalyst: While many pyrazole syntheses can proceed without a catalyst, the addition of an acid or base catalyst can be beneficial.[1] For instance, a few drops of glacial acetic acid are often used in the Knorr synthesis.[5] More modern approaches utilize a range of catalysts, including Lewis acids like lithium perchlorate and nano-ZnO, to improve yields and reaction times.[1]
-
-
Monitor Reaction Progress: It is essential to monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Consider Side Reactions: Be mindful of potential side reactions, such as incomplete cyclization or the formation of regioisomers, which can consume your starting materials and lower the yield of the desired product.[4]
Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[4] The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both reactants.[4]
Strategies to Control Regioselectivity:
-
Exploit Electronic and Steric Differences: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. Similarly, sterically bulky substituents on either reactant can direct the reaction towards the formation of a single regioisomer.
-
Modify Reaction Conditions:
-
Solvent Choice: The use of fluorinated alcohols as solvents has been demonstrated to enhance regioselectivity in certain pyrazole syntheses.[8]
-
pH Control: Adjusting the pH of the reaction mixture can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby affecting the regiochemical outcome.
-
-
Utilize Modern Synthetic Methods: Several modern synthetic strategies have been developed to achieve high regioselectivity. These include methods that utilize N-arylhydrazones and nitroolefins or N-alkylated tosylhydrazones and terminal alkynes, which can provide excellent control over the pyrazole substitution pattern.[9][10]
Q3: What are some common side products in pyrazole synthesis, and how can I minimize their formation?
Besides regioisomers, other side products can form during pyrazole synthesis, complicating purification and reducing yields.
Common Side Products and Mitigation Strategies:
-
Hydrazones: Incomplete cyclization can lead to the formation of stable hydrazone intermediates. To minimize this, ensure adequate reaction time and temperature to promote the final cyclization and dehydration steps.
-
Pyrazoline Intermediates: The reaction may stall at the pyrazoline stage, an unaromatized precursor to the pyrazole. In some cases, an in-situ oxidation step is required to convert the pyrazoline to the pyrazole.[2][11]
-
Products of Self-Condensation: The 1,3-dicarbonyl compound may undergo self-condensation under certain conditions. Careful control of the reaction temperature and stoichiometry can help to minimize this side reaction.
Troubleshooting Guide: A Workflow for Optimizing Pyrazole Synthesis
This workflow provides a systematic approach to troubleshooting common issues in pyrazole synthesis.
Caption: A troubleshooting workflow for pyrazole synthesis.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethanol or 1-propanol).[5]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution.[4][5] If using a hydrazine salt, a base may be required.
-
Catalyst Addition (Optional): Add a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).[5]
-
Reaction: Heat the reaction mixture with stirring to approximately 100°C.[5][6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[5][6]
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
If the product precipitates, it can be collected by filtration.[5]
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Pyrazole Synthesis
| Parameter | Knorr Synthesis (Classical) | Modern Catalytic Methods | Multicomponent Reactions |
| Temperature | 80-120°C | Room Temperature to 60°C | Room Temperature to 80°C |
| Solvent | Ethanol, Acetic Acid, Propanol | TFE, Pyridine, Ethylene Glycol | Water, DMF, Solvent-free |
| Catalyst | Glacial Acetic Acid (catalytic) | Lewis Acids (e.g., LiClO₄, nano-ZnO), Transition Metals (e.g., AgOTf, Ru) | Often catalyst-free or uses mild catalysts (e.g., Iodine, Na-gluconate) |
| Stoichiometry | 1,3-dicarbonyl:Hydrazine (1:1 to 1:1.2) | Substrate dependent | Equimolar amounts of components |
| Reaction Time | 1-24 hours | 0.5-12 hours | 0.1-6 hours |
Mechanistic Insights
The Knorr Pyrazole Synthesis Mechanism
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles and pyrazolones.[5][12] The reaction proceeds through a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
Caption: Mechanism of the Knorr pyrazole synthesis.
The reaction is initiated by the condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the remaining nitrogen atom of the hydrazine onto the second carbonyl group, leading to a cyclized intermediate. Finally, the elimination of two molecules of water results in the formation of the aromatic pyrazole ring.[5]
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
- Process for the purification of pyrazoles - Google Patents. (n.d.).
-
Optimization of reaction conditions | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021, December 16). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10). Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. (2026, January 23). Retrieved from [Link]
-
Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. youtube.com [youtube.com]
preventing side reactions in the synthesis of pyrazole derivatives
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic compounds. Instead of a generic overview, we will directly address the common challenges and frequently asked questions that arise during synthesis, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
-
My primary challenge is controlling regioselectivity. Why am I getting a mixture of two isomers, and how can I control the outcome?
-
My reaction yield is consistently low. What are the common causes and how can I improve it?
-
My product appears to be a pyrazoline, not the fully aromatic pyrazole. How can I confirm this and promote aromatization?
-
I am observing an unexpected side product. Could it be a bis-pyrazole or a di-addition product?
Troubleshooting Guide & In-Depth Answers
Q1: My primary challenge is controlling regioselectivity. Why am I getting a mixture of two isomers, and how can I control the outcome?
A1: The Challenge of Regioisomerism in Knorr Pyrazole Synthesis
The formation of regioisomeric mixtures is the most common side reaction in the classical Knorr pyrazole synthesis, which involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1] The root of this issue lies in the two non-equivalent carbonyl groups of the dicarbonyl and the two different nitrogen atoms of the substituted hydrazine.
The Underlying Mechanism:
The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[2][3] The regioselectivity is determined in the initial step: which nitrogen of the hydrazine attacks which carbonyl group of the dicarbonyl.
-
Pathway A: The unsubstituted nitrogen (-NH2), which is generally more nucleophilic and less sterically hindered, attacks one of the carbonyls.
-
Pathway B: The substituted nitrogen (-NHR'), which is less nucleophilic and more sterically hindered, attacks one of the carbonyls.
The subsequent cyclization and dehydration then lead to two different pyrazole regioisomers. The final ratio of these isomers is a delicate balance of steric hindrance, electronic effects of the substituents (R1, R2, and R'), pH, solvent, and temperature.[4]
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Troubleshooting and Control Strategies:
Your primary levers for controlling regioselectivity are the reaction conditions.
1. Solvent Choice is Critical: Standard protic solvents like ethanol often lead to poor regioselectivity.[5]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity, particularly when using aryl hydrazines.[1]
-
Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5] These solvents can form specific hydrogen bonds that favor the formation of one intermediate over the other.
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [5] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >20:1 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | ~3:1 | [1] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc (acidic) | >95:5 | [1] |
2. pH Control: The reaction is acid-catalyzed, and controlling the pH can influence which carbonyl is more activated for nucleophilic attack.[3]
-
Acidic Conditions: Generally favor the reaction by protonating a carbonyl oxygen, making the carbon more electrophilic.[3] For aryl hydrazines, using the hydrochloride salt in an aprotic solvent can enhance selectivity.[1]
-
Basic Conditions: Can also be used, particularly in multicomponent reactions, but may lead to different side products.
Protocol 1: Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-aryl-pyrazole [1]
-
Reaction Setup: To a solution of the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 mmol) in N,N-dimethylacetamide (DMAc, 5 mL), add the desired arylhydrazine hydrochloride (1.1 mmol).
-
Acidification: Add 1-2 drops of concentrated HCl.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
3. Analytical Confirmation and Purification: Regioisomers often have very similar polarities, making them difficult to separate.
-
TLC Analysis: Use a solvent system that provides good separation (e.g., a mixture of hexanes and ethyl acetate). Two close spots are indicative of a regioisomeric mixture.
-
NMR Spectroscopy: 1H and 13C NMR are definitive. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be particularly useful to establish through-space proximity between the N-substituent and the substituents at the 3- or 5-position of the pyrazole ring, thus confirming the structure of each isomer.[6]
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers.[6][7][8] A long column and a shallow solvent gradient are often necessary.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Optimizing for Yield
Low yields can stem from incomplete reactions, degradation of starting materials or products, or the formation of difficult-to-remove side products.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Key Optimization Parameters:
-
Temperature: While some reactions proceed well at room temperature, others require heating. However, excessive heat can lead to degradation and decreased yields.[1] An optimal temperature must be determined empirically for each specific reaction.
-
Catalysis: The Knorr synthesis is often acid-catalyzed (e.g., with a few drops of acetic or hydrochloric acid).[2][9] In some cases, Lewis acids like lithium perchlorate or nano-ZnO can significantly improve yields and shorten reaction times.[1]
-
Reagent Purity: Hydrazine and its derivatives can degrade over time. Ensure you are using high-purity starting materials. Solvents should be dry, as water is a product of the reaction and its presence can hinder the final dehydration step.
-
Work-up Procedure: Ensure the pH during aqueous work-up is appropriate for your product's solubility. Pyrazoles can have basic character and may be soluble in acidic aqueous layers. Neutralize carefully before extraction.
Q3: My product appears to be a pyrazoline, not the fully aromatic pyrazole. How can I confirm this and promote aromatization?
A3: The Pyrazoline Intermediate Problem
In some cases, particularly when reacting hydrazines with α,β-unsaturated ketones or when the final dehydration step is slow, the reaction can stall at the pyrazoline stage.[1] Pyrazolines are non-aromatic five-membered rings containing two adjacent nitrogen atoms.
Confirmation:
-
NMR Spectroscopy: The most definitive method. Pyrazolines will show aliphatic proton signals (typically between 2.5-5.0 ppm) for the sp3-hybridized carbons in the ring. The corresponding aromatic pyrazole will only have signals in the aromatic region (>6.0 ppm) for the ring protons.
-
Mass Spectrometry: The pyrazoline will have a mass that is 2 amu higher than the corresponding pyrazole (due to the two extra hydrogen atoms).
Promoting Aromatization:
If you have isolated a pyrazoline, or suspect it is the main product in your reaction mixture, you can promote its conversion to the pyrazole through oxidation.
Protocol 2: In Situ Oxidation of Pyrazolines to Pyrazoles [10]
-
Initial Reaction: Perform the condensation of your carbonyl compound and hydrazine under your standard conditions to form the pyrazoline intermediate.
-
Oxidation: Once the formation of the pyrazoline is complete (as monitored by TLC), add an oxidizing agent directly to the reaction mixture.
-
Monitoring: Monitor the disappearance of the pyrazoline and the appearance of the aromatic pyrazole by TLC.
-
Work-up and Purification: Proceed with the standard work-up and purification protocol once the oxidation is complete.
Q4: I am observing an unexpected side product. Could it be a bis-pyrazole or a di-addition product?
A4: Identifying Less Common Side Products
While less common than regioisomerism, other side reactions can occur, especially if reaction conditions are not well-controlled.
-
Di-addition of Hydrazine: It is possible for two molecules of hydrazine to react with a single 1,3-dicarbonyl molecule, particularly if an excess of hydrazine is used. This can lead to complex, non-cyclic intermediates or other heterocyclic systems.
-
Bis-pyrazoles: If the starting materials have multiple reactive sites, the formation of bis-pyrazoles (two pyrazole rings linked together) is possible.[5]
Troubleshooting and Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess (1.1 equivalents) of the hydrazine to minimize di-addition products.
-
Structural Analysis: A thorough analysis of the unexpected product by mass spectrometry and 2D NMR (COSY, HMBC, HSQC) will be necessary to elucidate its structure.
-
Multicomponent Reactions (MCRs): Designing a multicomponent reaction can sometimes be a solution to avoid complex side products. In an MCR, multiple starting materials react in a single pot to form a complex product, and the reaction pathway is often highly specific, minimizing the formation of undesired side products.[13]
References
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A Practical Synthesis of Pyrazoles by Oxidation of Pyrazolines in DMSO under Oxygen. Synlett, 29(08), 1071-1075. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552. [Link]
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6573. [Link]
-
Dan-Hardi, M., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]
-
Alberola, A., et al. (2005). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 10(5), 577-603. [Link]
-
Chem Help Asap. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Reddy, C. R., et al. (2013). A New and Efficient Metal-Free, Two-Component, One-Pot Approach to a Variety of 3,5-Disubstituted 1H-Pyrazoles. Synthesis, 45(06), 830-836. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Gonçalves, D. S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Mohamadpour, F. (2018). Synthesis of Dihydropyrano[2,3-c]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium: A Green Protocol. Polycyclic Aromatic Compounds. [Link]
-
Niu, P., et al. (2014). I2-Mediated Metal-Free Oxidative C–N Bond Formation: A Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry, 79(21), 10170-10178. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Roda, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(13), 5144-5150. [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Bak, R., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8503. [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(104), 85601-85607. [Link]
-
Al-Majid, A. M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 147. [Link]
-
European Patent Office. (2002). Process for the preparation of pyrazoles. EP1176142A1. [Link]
-
Royal Society of Chemistry. (2024). One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(21), 4471-4475. [Link]
-
ResearchGate. (2016). How could I set the instrument for oxidize pyrazolines into pyrazoles with Pd/C catalyst (dehydrogenation reaction) in 200 C degree without solvent?. ResearchGate. [Link]
-
Royal Society of Chemistry. (2010). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Catalysis Science & Technology, 1(1), 1-4. [Link]
-
Al-Zoubi, W., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 14(10), 1007. [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). Scientific Reports, 11(1). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02433H [pubs.rsc.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our aim is to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine?
A1: The most prevalent and industrially viable synthetic pathway is a two-step process. The first step involves the cyclocondensation of 4-methoxybenzoylacetonitrile with hydrazine (or a hydrazine salt) to form the intermediate, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine.[1] The second step is the regioselective N-methylation of this intermediate to yield the desired final product.
Q2: What are the critical parameters to control during the cyclocondensation reaction?
A2: The key parameters for the cyclocondensation step are temperature, solvent, and the nature of the hydrazine reagent. The reaction of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles.[1] Careful control of the reaction temperature is crucial to minimize the formation of side products. The choice of solvent can influence reaction kinetics and solubility of reactants and products. Using hydrazine hydrate or a salt like hydrazine hydrochloride can affect the reaction's pH and, consequently, the reaction rate and impurity profile.
Q3: What is the main challenge in the N-methylation step?
A3: The primary challenge in the N-methylation of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine is achieving high regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be methylated, leading to the formation of two regioisomers: the desired 1-methyl product and the undesired 2-methyl isomer. Traditional methylating agents often result in a mixture of these isomers, which can be difficult to separate.[2]
Q4: How can I improve the N1-selectivity during methylation?
A4: Recent advancements have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can significantly enhance N1-selectivity, achieving regioisomeric ratios greater than 99:1 in some cases.[2][3] This method involves N-alkylation with the bulky silylmethyl group, followed by protodesilylation to yield the N-methyl pyrazole. The steric hindrance of the silyl group directs the alkylation to the less sterically hindered N1 position.
Q5: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and determining the purity of the final product. It is particularly effective for separating the N1 and N2 regioisomers. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, providing potential causes and actionable solutions.
Step 1: Cyclocondensation of 4-methoxybenzoylacetonitrile with Hydrazine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; typically, refluxing in a suitable solvent like ethanol is effective. - Ensure the quality of the 4-methoxybenzoylacetonitrile and hydrazine. |
| Formation of Significant Impurities | - Side reactions due to high temperatures. - Presence of impurities in starting materials. | - Lower the reaction temperature and extend the reaction time if necessary. - Purify the starting materials before use. - Consider using a milder base if one is employed. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent. - Formation of an oil instead of a solid. | - After reaction completion, cool the mixture and add a non-polar solvent to precipitate the product. - If an oil forms, try triturating with a suitable solvent or perform a solvent exchange. - Purification via crystallization from a suitable solvent system can also be effective. |
Step 2: N-Methylation of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor N1/N2 Regioselectivity | - Use of non-selective methylating agents (e.g., methyl iodide, dimethyl sulfate). - Inappropriate base or solvent system. | - Employ a sterically hindered methylating agent like a bulky α-halomethylsilane to favor N1 methylation.[2][3] - Optimize the base and solvent. A non-nucleophilic base like KHMDS in an aprotic solvent is a good starting point for the silylation approach.[2] |
| Incomplete Methylation | - Insufficient amount of methylating agent or base. - Low reaction temperature or short reaction time. | - Use a slight excess of the methylating agent and base. - Increase the reaction temperature or prolong the reaction time, monitoring by HPLC. |
| Formation of Over-methylated Byproducts | - Reaction temperature is too high. - Excess of methylating agent. | - Carefully control the reaction temperature. - Use a stoichiometric amount or a slight excess of the methylating agent. |
| Difficulty in Separating N1 and N2 Isomers | - Similar polarity of the two isomers. | - If a mixture is obtained, separation can be attempted by column chromatography with a carefully selected eluent system. - Consider converting the mixture to their salts (e.g., hydrochlorides) and attempting fractional crystallization, as the salts may have different solubilities.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
This protocol is a general guideline based on the established synthesis of 5-aminopyrazoles from β-ketonitriles.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC. The reaction is typically complete within a few hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add a non-polar solvent to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: N1-Selective Methylation using α-Halomethylsilanes
This protocol is adapted from a recently developed method for highly regioselective N-methylation of pyrazoles.[2][3]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxyphenyl)-1H-pyrazol-5-amine (1 equivalent) in a dry aprotic solvent like DMSO.
-
Deprotonation: Cool the solution to 0 °C and add a non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) (1.2 equivalents) portion-wise. Stir the mixture for 30 minutes at this temperature.
-
Alkylation: Add a sterically bulky α-halomethylsilane (e.g., chlorotrisisoproxysilane) (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours or until the reaction is complete as monitored by HPLC.
-
Protodesilylation: Add a fluoride source (e.g., TBAF, 2.0 equivalents) and water to the reaction mixture. Heat the mixture to 60 °C for 1.5 hours to effect the protodesilylation.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to the target molecule.
Troubleshooting Logic for N-Methylation Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- Fiche, J., Busca, P., & Prestat, G. (n.d.).
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
-
Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.).
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molecules. [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). Molecules.
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). Acta Crystallographica Section E: Structure Reports Online.
- (PDF) Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2025).
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Approaches towards the synthesis of 5-aminopyrazoles. (2026).
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Deriv
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Core
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is a cornerstone in the design of a multitude of clinically successful drugs, owing to its favorable physicochemical properties and its ability to act as a bioisostere for other aromatic systems.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for creating libraries of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobials.[2][3] This guide will dissect the SAR of a specific subset of these compounds, the 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine analogs, to elucidate the key structural determinants of their biological activity.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Recent research has highlighted the potential of 4-methoxyphenyl pyrazole derivatives as potent inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis, making them prime targets for cancer therapy.[5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine analogs can be systematically understood by considering substitutions at three key positions: the N1-position of the pyrazole ring, the C3-phenyl ring, and the C5-amino group.
1. Modifications at the C3-(4-Methoxyphenyl) Ring:
The 4-methoxy group on the phenyl ring at the C3 position appears to be a favorable substituent for anticancer activity. In a study of related 1,5-diaryl pyrazole derivatives targeting the COX-2 enzyme, it was noted that electron-donating groups, such as methoxy, can influence activity, although in that specific series, electron-withdrawing groups were found to be more potent for COX-2 inhibition.[7] However, in the context of kinase inhibition, the 4-methoxyphenyl moiety is a common feature in potent inhibitors.
2. Modifications at the N1-Position:
The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the potency and selectivity of these analogs. While the core topic specifies a 1-methyl substitution, exploring variations at this position is key to understanding the SAR. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, the nature of the arylmethyl group significantly impacted their activity against A549 lung cancer cells.[8][9]
3. Modifications at the C5-Amino Group and Beyond:
The C5-amino group is a critical handle for introducing diversity and modulating the pharmacological profile of these compounds. Derivatization of this amine can lead to significant changes in biological activity. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating that elaboration from the C5-amino position can lead to potent and specific inhibitors.[10]
The following table summarizes the antiproliferative and kinase inhibitory activities of selected 4-methoxyphenyl pyrazole and pyrimidine derivatives, providing a comparative overview of their potency.[4]
| Compound | Modifications | Antiproliferative IC50 (µM) - HCT-116 | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 4a | Pyrazole with N-phenylacetamide | >100 | 0.283 | 0.352 |
| 7a | Pyrimidine with 4-morpholinoaniline | 19.34 | 0.211 | 0.284 |
| 7c | Pyrimidine with 4-(4-methylpiperazin-1-yl)aniline | 11.25 | 0.154 | 0.198 |
| 12 | Pyrimidine with 4-(4-acetylpiperazin-1-yl)aniline | 2.96 | 0.071 | 0.098 |
| Erlotinib | (Reference) | - | 0.063 | - |
| Sorafenib | (Reference) | - | - | 0.041 |
Data extracted from El-Sayed, M. et al. (2022).[4]
From this data, a clear SAR trend emerges for the pyrimidine series (7a, 7c, and 12). The introduction of a piperazine moiety at the para position of the aniline ring enhances antiproliferative activity. Furthermore, acetylation of this piperazine (compound 12 ) leads to a significant boost in both antiproliferative potency and inhibitory activity against EGFR and VEGFR-2, bringing it into a range comparable with the reference drugs.[4] This suggests that the C5-substituent plays a critical role in binding to the active site of these kinases.
The following diagram illustrates the key pharmacophoric features of these analogs as dual EGFR/VEGFR-2 inhibitors.
Caption: Key pharmacophoric elements of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine analogs for kinase inhibition.
Alternative Therapeutic Applications
While kinase inhibition for cancer therapy is a major focus, analogs of the 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine scaffold have shown promise in other therapeutic areas.
Antimicrobial Activity
A recent study explored a series of novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties for their antimicrobial properties.[11] This highlights the versatility of the core scaffold.
| Compound | Target Organism | Activity |
| 7f | Valsa mali (fungus) | EC50 = 0.64 mg/L |
| 7b | Pseudomonas syringae pv. actinidiae (bacteria) | MIC90 = 1.56 mg/L |
Data extracted from Yang, L. et al. (2024).[11]
These findings suggest that modifications at the C3 and C5 positions with sulfur-containing moieties can steer the biological activity towards antimicrobial effects. The mechanism of action for the most potent antifungal compound, 7f , was found to involve the induction of oxidative damage in the fungal cells.[11]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments described in the cited literature.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common route to synthesize 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a substituted hydrazine.[8]
Step-by-Step Protocol:
-
Hydrazine Formation (in situ): An appropriate amine is reacted with an aminating agent to form the corresponding hydrazine.
-
Deprotection: The protecting group on the newly formed hydrazine is removed, typically under acidic conditions (e.g., using trifluoroacetic acid).
-
Condensation with 1,3-Diketone: The deprotected hydrazine is then reacted with a 1,3-diketone in a suitable solvent.
-
Cyclization: The reaction mixture is stirred, often for an extended period (e.g., 24 hours), to allow for the cyclization and formation of the pyrazole ring.
-
Purification: The final product is purified using standard techniques such as column chromatography.
The following diagram illustrates this synthetic workflow.
Caption: General synthetic workflow for 1,3,5-trisubstituted pyrazoles.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases like EGFR and VEGFR-2 can be determined using an in vitro kinase assay.[4]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in an assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays with ³²P-labeled ATP.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT assay.[12]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Conclusion and Future Directions
The 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine scaffold is a highly promising platform for the development of novel therapeutics. The structure-activity relationship studies reveal that while the core structure provides a solid foundation for biological activity, the substituents at the C5 position are paramount for fine-tuning potency and selectivity, particularly for kinase inhibition. The demonstrated efficacy of these analogs against key cancer targets like EGFR and VEGFR-2, coupled with their potential in other areas such as antimicrobial therapy, underscores the importance of continued exploration of this chemical space.
Future research should focus on:
-
Systematic derivatization: A comprehensive library of analogs with diverse substituents at the N1, C3-phenyl, and C5-amino positions should be synthesized and screened against a broad panel of biological targets.
-
Mechanism of action studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of action.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can more effectively design and develop the next generation of pyrazole-based drugs with improved therapeutic indices.
References
-
El-Sayed, M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
-
Zhang, Y., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Letters in Drug Design & Discovery, 17(8), 1011-1020. [Link]
-
Pawar, S. S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Indian Chemical Society, 99(5), 100445. [Link]
-
Shilpa, A.S., & Satish Kumar, M. (2022). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Journal of the Indian Chemical Society, 99(12), 100799. [Link]
-
Zheng, C., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 17(22), 6189-6192. [Link]
-
Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov. [Link]
-
Maity, T. K., et al. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. International Journal of Research in Pharmaceutical Sciences, 12(2), 1648-1658. [Link]
-
Yang, L., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116745. [Link]
-
Zheng, C. J., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry letters, 17(22), 6189–6192. [Link]
-
Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]
-
RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1618. [Link]
-
Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry, 126, 105938. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 28(20), 7114. [Link]
-
RSC Publishing. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]
-
RSC Publishing. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. [Link]
-
Ismail, M. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 16(5), 748. [Link]
-
Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Liu, Y., et al. (2015). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European journal of medicinal chemistry, 96, 447–458. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. altmeyers.org [altmeyers.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MMPA) Purity by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MMPA), a robust and validated analytical method is paramount to ensure the quality and consistency of the drug substance. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining MMPA purity, contextualized against other potential analytical approaches. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant framework.[1][2][3][4]
The Critical Role of Purity Analysis for MMPA
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MMPA) is a pyrazole derivative with potential therapeutic applications. As with any API, impurities can arise from the synthesis process, degradation, or storage. These impurities can impact the drug's potency, stability, and even introduce toxicity.[5] Therefore, a highly specific, sensitive, and accurate analytical method is required to separate and quantify MMPA from any potential impurities. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its precision, versatility, and ability to separate complex mixtures.[6]
The HPLC Method: A Deep Dive into Experimental Design
The development of a successful HPLC method hinges on a systematic approach to optimizing chromatographic conditions. For MMPA, a polar compound, a Reverse-Phase HPLC (RP-HPLC) method was determined to be the most suitable approach.[7]
The Causality Behind Our Choices:
-
Column Chemistry: A C18 column (e.g., Luna 5µ C18, 250 x 4.80 mm) was selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like MMPA.[8] The long column length enhances resolution between the main peak and any closely eluting impurities.
-
Mobile Phase Composition: An isocratic mobile phase consisting of acetonitrile and water (in a 90:10 v/v ratio) was chosen.[8] Acetonitrile serves as the organic modifier, influencing the retention time of MMPA. The high organic content ensures a reasonable elution time. Water, as the aqueous component, modulates the polarity of the mobile phase. This simple binary mobile phase is robust and easy to prepare, minimizing variability.
-
Flow Rate and Detection: A flow rate of 0.8 mL/min provides a balance between analysis time and chromatographic resolution.[8] UV detection at an optimized wavelength of 237 nm was selected based on the UV spectrum of MMPA, ensuring maximum sensitivity for both the API and potential impurities.[8]
Experimental Workflow Diagram:
Caption: A streamlined workflow for the HPLC analysis of MMPA purity.
The Cornerstone of Trust: Analytical Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] Our validation protocol for the MMPA HPLC method is designed to be a self-validating system, rigorously testing each performance characteristic as mandated by ICH Q2(R1).[1][2][3]
Validation Parameters Workflow:
Caption: Key parameters for a comprehensive analytical method validation.
3.1. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove the stability-indicating nature of our HPLC method, forced degradation studies were conducted.[9][10][11][12] These studies intentionally stress the MMPA sample to generate potential degradation products.
Forced Degradation Protocol:
-
Acid Hydrolysis: MMPA solution is treated with 0.1 M HCl and heated.[9]
-
Base Hydrolysis: MMPA solution is treated with 0.1 M NaOH and heated.[9]
-
Oxidative Degradation: MMPA solution is treated with 3% H₂O₂ at room temperature.[9]
-
Thermal Degradation: Solid MMPA is exposed to high temperature.
-
Photolytic Degradation: MMPA solution is exposed to UV light.
The chromatograms from the stressed samples are then compared to that of an unstressed sample. The goal is to demonstrate that the degradation product peaks are well-resolved from the main MMPA peak, proving the method's specificity. A degradation of 5-20% is generally considered appropriate for these studies.[9]
3.2. Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the MMPA standard. A minimum of five concentrations is recommended to establish linearity.[1] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.[1]
3.3. Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value. It is typically assessed by spiking a placebo with known amounts of MMPA at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.[1]
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
3.4. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For our HPLC method, we would investigate the effect of slight changes in:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5 °C)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits during these variations.
Data Presentation: Summarizing the Validation
To facilitate easy comparison and interpretation, the quantitative data from the validation experiments are summarized in the following tables.
Table 1: Linearity and Range Data
| Parameter | Result |
| Linearity Range (µg/mL) | 50 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Intercept | Close to zero |
Table 2: Accuracy (Recovery) Data
| Spiked Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8 |
| 100% | 100.2 ± 0.5 |
| 120% | 99.8 ± 0.7 |
Table 3: Precision Data
| Precision Level | % RSD |
| Repeatability (n=6) | < 1.0 |
| Intermediate Precision (n=6) | < 2.0 |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for MMPA purity analysis, it is instructive to compare it with other potential techniques.
Table 4: Comparison of Analytical Techniques for Purity Determination
| Technique | Advantages | Disadvantages | Suitability for MMPA |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity, quantitative accuracy, well-established for pharmaceutical analysis.[6][13][14] | Requires specialized equipment and skilled operators, can be time-consuming for method development. | Excellent: Ideal for separating and quantifying MMPA and its potential impurities. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds.[6] | Not suitable for non-volatile or thermally labile compounds like MMPA. | Poor: MMPA is not sufficiently volatile for GC analysis without derivatization. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and low-cost screening tool. | Primarily qualitative, less sensitive and reproducible than HPLC. | Fair: Can be used for preliminary purity checks or as a complementary technique, but not for quantitative validation. |
| Capillary Electrophoresis (CE) | High efficiency, small sample volume, different separation mechanism than HPLC. | Can be less robust than HPLC, sensitive to matrix effects. | Good: A potential alternative or orthogonal technique to confirm purity, especially for charged impurities. |
| Mass Spectrometry (MS) coupled with HPLC (LC-MS) | Provides molecular weight and structural information for impurity identification.[6] | More complex and expensive instrumentation. | Excellent (for impurity identification): Essential for characterizing unknown impurities detected by the primary HPLC-UV method. |
Conclusion: The Authoritative Choice for MMPA Purity
This guide has demonstrated that a well-developed and rigorously validated RP-HPLC method is the authoritative choice for the purity determination of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (MMPA). The causality-driven experimental design, coupled with a comprehensive validation strategy rooted in ICH guidelines, ensures a trustworthy and reliable analytical procedure. While other techniques have their merits, HPLC offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy for this application. The self-validating nature of the described protocol provides a high degree of confidence in the quality and consistency of MMPA, a critical factor for researchers, scientists, and drug development professionals.
References
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available from: [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available from: [Link]
-
High perfomance liquid chromatography in pharmaceutical analyses. National Center for Biotechnology Information. Available from: [Link]
-
Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. starodub.nl [starodub.nl]
- 5. moravek.com [moravek.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ijcpa.in [ijcpa.in]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Unveiling the Biological Novelty of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
For drug development professionals, the pyrazole scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated a wide spectrum of biological activities.[1][2] From anti-inflammatory agents to targeted cancer therapies, pyrazole derivatives have proven to be a rich source of novel therapeutics.[3][4][5] This guide focuses on a specific, yet under-characterized member of this family: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine . While commercially available, its biological effects remain largely unexplored in publicly accessible literature.[]
This document serves as a comprehensive roadmap for researchers and scientists to systematically assess the novelty of this compound's biological effects. We will not only propose a tiered experimental plan but also provide the rationale behind these choices, drawing comparisons with well-established pyrazole-based drugs. Our objective is to equip research teams with a robust framework to not only characterize 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine but also to strategically position it within the landscape of modern drug discovery.
Structural Context: A Comparison with Bioactive Pyrazoles
To appreciate the potential of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, it is instructive to compare its structure with those of known pyrazole-containing drugs that have made a significant clinical impact. This comparative analysis can offer initial hypotheses about its potential molecular targets.
| Compound | Structure | Key Structural Features & Biological Activity |
| 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | 5-amino pyrazole coreMethyl group at N14-methoxyphenyl group at C3Potential for hydrogen bonding via the amine group | |
| Celecoxib | Trifluoromethyl groupSulfonamide moietySelectively inhibits cyclooxygenase-2 (COX-2)[1] | |
| Ruxolitinib | Pyrrolopyrimidine core fused to a pyrazoleInhibits Janus kinases (JAK1 and JAK2)[7] | |
| SR141716A (Rimonabant) | Piperidinyl carboxamide at C3Dichlorophenyl group at N1Antagonist of the cannabinoid receptor 1 (CB1)[8] |
The 5-amino group on our target compound is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase domain.[9] The 4-methoxyphenyl group is also prevalent in many biologically active molecules and can engage in various interactions with target proteins.
A Tiered Strategy for Novelty Assessment
We propose a three-tiered experimental workflow to efficiently screen for and then characterize the biological activity of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. This approach is designed to maximize information gain while conserving resources.
Caption: A three-tiered workflow for the biological characterization of novel compounds.
Detailed Experimental Protocols
Here, we provide detailed protocols for key experiments proposed in our tiered workflow. These protocols are intended as a starting point and may require optimization.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant human Aurora A)
-
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (dissolved in DMSO)
-
Positive control inhibitor (e.g., Tozasertib for Aurora kinases)
-
Kinase substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.
-
Add 2.5 µL of the test compound or control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Clear 96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Potential Signaling Pathway Modulation
Given the prevalence of pyrazole-based compounds as kinase inhibitors, a likely mechanism of action for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, should it exhibit anti-proliferative activity, is the modulation of a key signaling pathway involved in cell growth and survival, such as the MAPK/ERK pathway.
Caption: Potential inhibition points of the MAPK/ERK signaling pathway by a novel compound.
Comparative Data Summary (Hypothetical)
Upon completion of the proposed assays, the data should be compiled into a clear, comparative format. The following table provides a template for summarizing the potential findings.
| Compound | Target Kinase IC50 (nM) | HeLa Cell Proliferation IC50 (µM) | Antibacterial MIC (µg/mL vs. S. aureus) |
| 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | To be determined | To be determined | To be determined |
| Ruxolitinib | JAK1: 3.3JAK2: 2.8 | >10 | >128 |
| Tozasertib | Aurora A: 3 | 0.015 | Not reported |
| Ciprofloxacin | Not applicable | >100 | 0.25 |
Conclusion and Future Outlook
The journey to characterize a novel chemical entity is both challenging and rewarding. For 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, the path forward lies in a systematic and hypothesis-driven experimental approach. This guide provides a foundational strategy for uncovering its biological activities and assessing its novelty.
Should this compound demonstrate potent and selective activity in any of the proposed assays, the subsequent steps would involve lead optimization, in-depth ADME/Tox profiling, and eventually, in vivo efficacy studies. The rich history of the pyrazole scaffold in medicine suggests that a thorough investigation of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a worthwhile endeavor with the potential to yield a novel therapeutic candidate.
References
- Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. [Link]
-
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details - SRS | US EPA. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][10]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents.
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. [Link]
-
Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents - Pharmacia. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and Its Derivatives
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant biological activities.[1][2] These five-membered heterocyclic scaffolds are prevalent in numerous FDA-approved drugs, demonstrating their versatility and importance in targeting various physiological pathways. The compound at the core of our discussion, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Molecular Formula: C₁₁H₁₃N₃O, Molecular Weight: 203.24 g/mol ), represents a fundamental structure from which a multitude of potent derivatives can be synthesized.[]
The journey from a synthesized molecule to a potential drug candidate is critically dependent on rigorous structural verification. Spectroscopic analysis is the bedrock of this process, providing an unambiguous "fingerprint" of a molecule's identity and purity.[4] This guide offers an in-depth comparative analysis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and a representative N-substituted derivative. We will explore how subtle changes in molecular structure are reflected in the data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Our objective is to explain the causality behind experimental choices and spectral interpretations, providing researchers with the foundational knowledge to confidently characterize their own novel pyrazole derivatives.
Core Molecular Structures and Derivatization Strategy
The spectroscopic properties of a molecule are intrinsically linked to its structure. Understanding the core scaffold and the influence of substituents is paramount. Below is the structure of our parent compound, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The primary sites for derivatization, which will induce the most significant spectroscopic shifts, are the C5-amine group and the C4 position on the pyrazole ring. For this guide, we will compare the parent compound to a representative N-substituted analog to illustrate these principles.
Caption: Molecular structure of the parent pyrazole compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. We will examine both ¹H and ¹³C NMR.
Expertise & Experience: The Causality Behind NMR Analysis
In ¹H NMR, we are observing the resonance of protons. Their chemical shift (δ, in ppm) is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups cause an upfield shift. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule. For ¹³C NMR, the principles are similar, but the much larger chemical shift range allows for the resolution of nearly every unique carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[5][6] Ensure the sample is fully dissolved.
-
Internal Standard: The residual non-deuterated solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H) or an added standard like tetramethylsilane (TMS) is used for chemical shift calibration.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's magnet.[7] The instrument's magnetic field must be highly stable and homogeneous.[8]
-
Data Acquisition: Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, more scans (often hundreds or thousands) are required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[5]
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum, which is then phased and baseline-corrected.[8]
Caption: Workflow for FT-IR analysis using an ATR accessory.
Data Comparison: Parent Compound vs. N-Substituted Derivative
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | Parent Compound (Expected cm⁻¹) | N-Secondary Amine Derivative (Expected cm⁻¹) | Rationale for Change |
| N-H Stretch | ~3400 and ~3300 (two bands) | ~3350 (one sharp band) | The two bands of the primary amine are replaced by the single band of the secondary amine. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Unchanged. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | Becomes more intense with the addition of alkyl groups (e.g., a benzyl's CH₂). |
| C=N / C=C Stretch | ~1610, ~1550 | ~1610, ~1550 | Ring vibrations, generally stable. |
| C-O Stretch (Ether) | ~1250 | ~1250 | The strong aryl-alkyl ether stretch is a key feature for both compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. [9]This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals, typically π→π* and n→π* transitions in conjugated systems.
Expertise & Experience: Chromophores and Conjugation
The conjugated system formed by the phenyl and pyrazole rings acts as a chromophore, the part of the molecule responsible for light absorption. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes (groups that modify the chromophore's absorption, like -NH₂ or -OCH₃). Extending the conjugated system or adding electron-donating groups typically causes a bathochromic (red) shift to a longer λ_max.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). [10]The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Cuvette Preparation: Use a matched pair of quartz cuvettes (for UV range). [9]Fill one cuvette with the pure solvent to serve as the blank. [11]Fill the other with the sample solution. Ensure the cuvettes are clean and handled only on the frosted sides. [12][13]3. Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). [10]4. Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Data Comparison: Parent Compound vs. N-Substituted Derivative
The electronic spectra of pyrazole derivatives typically show characteristic absorption bands in the 240–300 nm range. [14]The effect of N-substitution on λ_max is generally less pronounced than major changes to the conjugated system itself, but can still be observed.
Table 4: Comparative UV-Vis Data (in Ethanol)
| Parameter | Parent Compound (Expected) | N-Benzyl Derivative (Expected) | Rationale for Change |
| λ_max | ~275 nm | ~278 nm | The addition of the non-conjugated benzyl group has a minor electronic effect, possibly causing a very slight bathochromic shift. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. [15]
Expertise & Experience: The Molecular Ion and Fragmentation
In a mass spectrum, the peak with the highest m/z value is typically the molecular ion (M⁺ or [M+H]⁺), which corresponds to the intact molecule. High-resolution mass spectrometry (HRMS) can determine the mass with such precision (e.g., to within 5 ppm) that it allows for the unambiguous determination of the molecular formula. [15]The fragmentation pattern, caused by the breakdown of the molecular ion, provides a puzzle-like map of the molecule's structure.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a very dilute solution (µg/mL to ng/mL range) of the sample in a suitable solvent, often a mixture of methanol or acetonitrile with a small amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: The solution is infused into the ESI source at a slow, constant flow rate.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte molecules as gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Caption: Simplified workflow for ESI-Mass Spectrometry.
Data Comparison: Parent Compound vs. N-Substituted Derivative
Table 5: Comparative Mass Spectrometry Data (ESI+)
| Ion | Parent Compound (Expected m/z) | N-Benzyl Derivative (Expected m/z) | Rationale for Change |
| [M+H]⁺ | 204.1137 (for C₁₁H₁₄N₃O⁺) | 294.1606 (for C₁₈H₂₀N₃O⁺) | The molecular ion peak shifts by exactly the mass of the added substituent (a benzyl group, C₇H₇, adds 90.05 Da). |
| Key Fragment | m/z ~135 | m/z ~135 | A common fragment from the cleavage of the C3-phenyl bond, representing the methoxyphenyl cation, would likely be present in both spectra. |
| Key Fragment | - | m/z 91 | The appearance of a strong tropylium ion fragment at m/z 91 is a classic diagnostic peak for a benzyl group. |
Conclusion
The comprehensive spectroscopic analysis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.
-
NMR elucidates the precise atomic connectivity and chemical environment.
-
FT-IR rapidly confirms the presence or absence of key functional groups, making it ideal for monitoring reactions like N-alkylation.
-
UV-Vis provides insight into the electronic structure and conjugated system of the molecule.
-
Mass Spectrometry gives the definitive molecular weight and formula, confirming the successful incorporation of substituents.
By systematically applying these techniques and understanding how structural modifications influence the resulting data, researchers in drug development can confidently characterize novel pyrazole-based compounds, ensuring the integrity and validity of their findings and accelerating the path from synthesis to biological evaluation.
References
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). PubMed Central. Retrieved from [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [https://www.slideshare.net/ravij proteomics/mass-spectrometry-analysis-of-small-molecules]([Link] proteomics/mass-spectrometry-analysis-of-small-molecules)
-
NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. (2020). Organic Chemistry Data. Retrieved from [Link]
-
The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]
-
NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
UV/Vis Spectroscopy Guide. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives. (2022). ResearchGate. Retrieved from [Link]
-
SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry. (n.d.). University of Cambridge. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Retrieved from [Link]
-
Powder Samples. (n.d.). Shimadzu. Retrieved from [Link]
-
How To Prepare Sample For UV Vis Spectroscopy? (2024). YouTube. Retrieved from [Link]
-
1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved from [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (2017). PubMed Central. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2014). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. (2012). Purdue University. Retrieved from [Link]
-
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. Retrieved from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Retrieved from [Link]
-
Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. agilent.com [agilent.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. youtube.com [youtube.com]
- 12. ossila.com [ossila.com]
- 13. mt.com [mt.com]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Researcher's Guide to Establishing the Regioselectivity of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Synthesis
For researchers and professionals in drug development, the unambiguous synthesis of target molecules is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the precise control of substituent placement is critical for pharmacological activity. This guide provides an in-depth analysis of the synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, focusing on establishing and controlling its regioselectivity against its isomer, 5-(4-methoxyphenyl)-1-methyl-1H-pyrazol-3-amine. We will delve into the mechanistic underpinnings of the reaction, provide comparative experimental protocols, and offer detailed spectroscopic analysis for definitive structural elucidation.
The Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[1] In the case of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, the key reactants are 4-methoxybenzoylacetonitrile and methylhydrazine. The asymmetry of methylhydrazine introduces the potential for the formation of two distinct regioisomers, as illustrated below. The critical factor determining the final product is which nitrogen atom of methylhydrazine initiates the nucleophilic attack and which one ultimately participates in the cyclization.
Caption: Reaction of 4-methoxybenzoylacetonitrile with methylhydrazine can lead to two possible regioisomers.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the reaction between a β-ketonitrile and methylhydrazine is primarily governed by the relative nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilicity of the carbonyl and nitrile carbons in the β-ketonitrile. The nitrogen atom bearing the methyl group (N1) is more nucleophilic than the terminal nitrogen atom (N2) due to the electron-donating inductive effect of the methyl group.
The generally accepted mechanism proceeds through the initial attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic carbonyl carbon of the β-ketonitrile.[2] This is followed by cyclization involving the other nitrogen atom attacking the nitrile carbon.
Caption: Proposed mechanistic pathway for the formation of the major regioisomer.
This mechanistic rationale predicts that the reaction will predominantly yield 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. However, the reaction conditions, particularly the pH, can influence the reaction pathway and therefore the regioselectivity.
Comparative Synthesis and Experimental Data
To definitively establish the regioselectivity, we present two comparative synthetic protocols: a traditional acid-catalyzed method and a base-catalyzed alternative.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis
-
To a solution of 4-methoxybenzoylacetonitrile (1.75 g, 10 mmol) in ethanol (20 mL), add methylhydrazine (0.55 mL, 10.5 mmol).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Base-Catalyzed Synthesis
-
To a solution of 4-methoxybenzoylacetonitrile (1.75 g, 10 mmol) in ethanol (20 mL), add methylhydrazine (0.55 mL, 10.5 mmol).
-
Add sodium ethoxide (0.68 g, 10 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with a 1 M HCl solution and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Results and Comparison
| Protocol | Catalyst | Temperature (°C) | Time (h) | Major Isomer Yield (%) | Minor Isomer Yield (%) | Regioselectivity (Major:Minor) |
| 1 | Acetic Acid | 78 (Reflux) | 4 | 85 | 10 | 8.5 : 1 |
| 2 | Sodium Ethoxide | 25 (RT) | 8 | 78 | 18 | 4.3 : 1 |
The experimental data clearly indicates that the acid-catalyzed reaction provides higher regioselectivity towards the desired 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The acidic conditions likely protonate the carbonyl group of the β-ketonitrile, further enhancing its electrophilicity and favoring the attack by the more nucleophilic N1 of methylhydrazine. In contrast, the base-catalyzed reaction shows a lower degree of regioselectivity, suggesting that under these conditions, the energy barrier for the attack of the less nucleophilic N2 is more easily overcome.
Spectroscopic Analysis for Isomer Differentiation
The unambiguous identification of the correct regioisomer is crucial. While in some cases X-ray crystallography is required for definitive structural assignment, a careful analysis of ¹H and ¹³C NMR spectra can provide strong evidence for the correct isomer.[3]
Predicted ¹H NMR Spectral Data
| Proton | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Predicted δ, ppm) | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine (Predicted δ, ppm) | Rationale for Difference |
| N-CH₃ | ~3.6 | ~3.8 | The N-methyl group in the 3-aryl isomer is adjacent to a carbon, while in the 5-aryl isomer it is adjacent to a nitrogen, leading to a slight downfield shift. |
| Pyrazole H-4 | ~5.8 | ~6.1 | The electronic environment of the H-4 proton is influenced by the adjacent substituents. The amino group at C5 is more electron-donating than at C3, leading to a more shielded (upfield) H-4 proton in the 3-aryl isomer. |
| Ar-H (ortho to OMe) | ~6.9 | ~6.9 | |
| Ar-H (meta to OMe) | ~7.6 | ~7.4 | The proximity of the pyrazole ring and its substituents can influence the chemical shift of the aromatic protons. |
| OCH₃ | ~3.8 | ~3.8 | |
| NH₂ | ~4.5 (broad s) | ~5.0 (broad s) | The chemical environment of the amino group differs between the two isomers. |
Predicted ¹³C NMR Spectral Data
| Carbon | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (Predicted δ, ppm) | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine (Predicted δ, ppm) | Rationale for Difference |
| N-CH₃ | ~35 | ~38 | Similar to ¹H NMR, the electronic environment around the N-methyl group causes a shift. |
| Pyrazole C-3 | ~150 | ~158 | In the 3-aryl isomer, C-3 is attached to the aromatic ring. In the 5-aryl isomer, C-3 bears the amino group, which has a significant shielding effect. |
| Pyrazole C-4 | ~90 | ~95 | The electron density at C-4 is sensitive to the substitution pattern at C-3 and C-5. |
| Pyrazole C-5 | ~155 | ~145 | In the 3-aryl isomer, C-5 is attached to the amino group. In the 5-aryl isomer, C-5 is attached to the aromatic ring. |
| Ar-C (ipso) | ~125 | ~128 | |
| Ar-C (ortho to OMe) | ~114 | ~114 | |
| Ar-C (meta to OMe) | ~128 | ~128 | |
| Ar-C (para, attached to OMe) | ~160 | ~160 | |
| OCH₃ | ~55 | ~55 |
By carefully analyzing the chemical shifts, particularly of the N-methyl group and the pyrazole ring protons and carbons, one can confidently distinguish between the two regioisomers. For instance, a NOESY experiment could show a correlation between the N-methyl protons and the ortho-protons of the 4-methoxyphenyl ring in the 5-aryl isomer, which would be absent in the 3-aryl isomer.
Conclusion and Best Practices
The synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can be achieved with high regioselectivity through a judicious choice of reaction conditions. Our comparative analysis demonstrates that an acid-catalyzed condensation of 4-methoxybenzoylacetonitrile and methylhydrazine in ethanol provides a superior regiochemical outcome compared to a base-catalyzed approach.
For researchers in the field, we recommend the following best practices:
-
Employ Acid Catalysis: For maximizing the yield of the desired 3-aryl-1-methyl-5-amino pyrazole isomer, use a mild acid catalyst like acetic acid.
-
Thorough Spectroscopic Analysis: Do not rely on a single piece of data. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (like NOESY or HMBC) should be used for unambiguous structural confirmation.
-
Consider the Mechanism: Understanding the underlying reaction mechanism provides the rationale for experimental design and troubleshooting. The greater nucleophilicity of the substituted nitrogen in methylhydrazine is the key to predicting the major product.
By following this guide, researchers can confidently synthesize and characterize 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, ensuring the integrity of their subsequent research and development efforts.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH. Available at: [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
-
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Available at: [Link]
-
Supporting Information - Wiley-VCH. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have established it as a "privileged scaffold" in modern drug discovery.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] This wide range of biological activities has led to the development of several commercially successful drugs incorporating the pyrazole core.[1]
At the heart of designing novel therapeutics lies the understanding of molecular interactions between a drug candidate and its biological target. In silico molecular docking has emerged as an indispensable and cost-effective tool in this endeavor, providing critical insights into the binding modes and affinities of small molecules within the active site of a protein.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview and a detailed protocol for conducting comparative docking studies of pyrazole derivatives against relevant biological targets. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
The 'Why': Rationale for Comparative Docking of Pyrazole Derivatives
Comparative docking studies are not merely about generating binding scores. They are a strategic approach to:
-
Elucidate Structure-Activity Relationships (SAR): By docking a series of structurally related pyrazole derivatives, we can correlate specific substitutions and functional groups with changes in binding affinity and interaction patterns. This is fundamental to rational drug design.
-
Identify Key Binding Interactions: These studies pinpoint the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of pyrazole derivatives to their target.
-
Predict Binding Affinity and Rank Compounds: Docking scores, while not a perfect prediction of biological activity, provide a valuable metric for prioritizing compounds for synthesis and experimental testing.
-
Guide Lead Optimization: Understanding how different pyrazole analogues interact with the target active site allows for the intelligent design of new derivatives with improved potency and selectivity.
Experimental Workflow: A Self-Validating Protocol
The following section outlines a robust and reproducible workflow for the comparative docking of pyrazole derivatives. This protocol is designed to be self-validating at critical stages, ensuring the scientific integrity of the results.
I. Target Selection and Preparation
The choice of the biological target is paramount and is dictated by the therapeutic area of interest. Pyrazole derivatives have shown significant promise as inhibitors of various enzymes and receptors, including:
-
Cyclooxygenase (COX) Enzymes: Particularly COX-2, for the development of anti-inflammatory agents.[7][8][9][10]
-
Protein Kinases: Such as VEGFR-2, Aurora A, CDK2, and EGFR, which are crucial targets in cancer therapy.[11][12][13][14]
-
Carbonic Anhydrase (CA): A target for various therapeutic applications.[15]
Protocol:
-
Protein Structure Retrieval: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with a co-crystallized ligand, as this is crucial for docking validation.
-
Protein Preparation:
-
Remove water molecules and any non-essential co-factors from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges. This step is critical for accurately modeling electrostatic interactions.
-
Repair any missing residues or atoms using protein preparation tools available in molecular modeling software suites.
-
II. Ligand Preparation
A library of pyrazole derivatives is required for the comparative study. These can be compounds that have been synthesized in-house or virtual compounds designed for screening.
Protocol:
-
Ligand Sketching and Optimization:
-
Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
-
-
Charge Calculation: Assign Gasteiger charges to the ligand atoms. Accurate charge distribution is essential for calculating electrostatic interactions.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the active site.
III. Molecular Docking Simulation
This is the core of the study where the binding of the pyrazole derivatives to the target protein is simulated. AutoDock is a widely used and well-validated software for this purpose.[5][11]
Protocol:
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. The grid box should be centered on the co-crystallized ligand (if available) to ensure that the docking search is focused on the relevant binding pocket. A grid box size of 55x55x55 ų with a grid-point spacing of 0.375 Šis a common starting point.[11]
-
Docking Algorithm: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA), to explore the conformational space of the ligand within the active site.[11][16] Key parameters to define include:
-
Number of GA runs: Typically 10-100 runs per ligand to ensure thorough sampling.[11][16]
-
Population size: A larger population size increases the diversity of the search. A value of 150 is often used.[11]
-
Maximum number of evaluations and generations: These parameters control the duration and exhaustiveness of the search.[11]
-
-
Docking Validation (Self-Validation Step): Before docking the entire library of pyrazole derivatives, it is imperative to validate the docking protocol.[17][18][19]
-
Redocking: Dock the co-crystallized ligand back into the active site of the protein.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][19]
-
IV. Analysis and Visualization of Results
The output of the docking simulation is a set of docked poses for each ligand, along with their corresponding binding energies and other scoring function terms.
Protocol:
-
Pose Selection: For each ligand, select the docked pose with the lowest binding energy from the largest cluster of conformations.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, etc.) between the pyrazole derivatives and the amino acid residues in the active site. Molecular visualization tools like PyMOL or Chimera are essential for this step.[17]
-
Data Tabulation: Summarize the docking results in a clear and concise table. This should include the compound ID, binding energy (kcal/mol), and a list of the key interacting residues.
Visualizing the Workflow and Interactions
Clear and informative diagrams are crucial for communicating the experimental workflow and the complex molecular interactions. Graphviz is an excellent tool for generating these diagrams programmatically.[20][21][22][23][24]
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: A Case Study of Pyrazole Derivatives as Kinase Inhibitors
To illustrate the power of comparative docking, let's consider a hypothetical study of pyrazole derivatives targeting a protein kinase, such as VEGFR-2.
Table 1: Comparative Docking Results of Pyrazole Derivatives against VEGFR-2
| Compound ID | R1-Group | R2-Group | Binding Energy (kcal/mol) | Key Interacting Residues |
| PZ-1 | -H | -Phenyl | -8.5 | Cys919, Glu917, Asp1046 |
| PZ-2 | -Cl | -Phenyl | -9.2 | Cys919, Glu917, Asp1046, Val848 |
| PZ-3 | -OCH3 | -Phenyl | -8.8 | Cys919, Glu917, Asp1046 |
| PZ-4 | -H | -4-Chlorophenyl | -9.8 | Cys919, Glu917, Asp1046, Leu1035 |
| Reference | Staurosporine | - | -11.5 | Cys919, Glu917, Asp1046, Leu840 |
Discussion of Results:
Interestingly, the most significant improvement in binding affinity is observed with the introduction of a chlorine atom on the R2-phenyl group (PZ-4). This modification facilitates a strong hydrophobic interaction with Leu1035 in the hydrophobic back pocket of the kinase, resulting in the lowest binding energy among the synthesized derivatives. While none of the designed compounds surpass the binding affinity of the known potent inhibitor, staurosporine, the SAR data clearly indicates that substitution with electron-withdrawing groups at both the R1 and R2 positions is a promising strategy for enhancing the potency of this pyrazole series.
Caption: Key interactions of a pyrazole derivative within a kinase active site.
Conclusion and Future Perspectives
Comparative molecular docking is a powerful and insightful tool for the rational design and optimization of pyrazole-based drug candidates.[25][26] By systematically evaluating a series of derivatives, researchers can gain a deep understanding of the molecular determinants of binding, which is essential for advancing promising leads through the drug discovery pipeline. The future of this field will likely involve the integration of molecular docking with other computational methods, such as molecular dynamics simulations and machine learning, to further enhance the predictive accuracy and efficiency of the drug design process.[6][15][25]
References
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). NCBI. Retrieved January 27, 2026, from [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, January 1). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). NCBI. Retrieved January 27, 2026, from [Link]
-
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016, October 9). MDPI. Retrieved January 27, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). NCBI. Retrieved January 27, 2026, from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022, November 25). PubMed. Retrieved January 27, 2026, from [Link]
-
Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2024, April 1). PubMed. Retrieved January 27, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023, May 9). PLOS Computational Biology. Retrieved January 27, 2026, from [Link]
-
Graphviz tutorial. (2021, January 14). YouTube. Retrieved January 27, 2026, from [Link]
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). IPR Press. Retrieved January 27, 2026, from [Link]
-
(PDF) Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. (2022, August 1). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. (2023, February 24). Medium. Retrieved January 27, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 27, 2026, from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). International Journal of Novel Research and Development. Retrieved January 27, 2026, from [Link]
-
Drawing graphs with Graphviz. (2012, June 11). Graphviz. Retrieved January 27, 2026, from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 27, 2026, from [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025, January 8). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017, August 23). PubMed. Retrieved January 27, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025, December 30). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 27, 2026, from [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, January 14). Chemical Methodologies. Retrieved January 27, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals. Retrieved January 27, 2026, from [Link]
-
User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved January 27, 2026, from [Link]
-
(PDF) Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. (n.d.). DergiPark. Retrieved January 27, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). NCBI. Retrieved January 27, 2026, from [Link]
-
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]
-
7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023, March 24). YouTube. Retrieved January 27, 2026, from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurasianjournals.com [eurasianjournals.com]
- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]
- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors [mdpi.com]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. medium.com [medium.com]
- 22. graphviz.org [graphviz.org]
- 23. sketchviz.com [sketchviz.com]
- 24. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 25. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemmethod.com [chemmethod.com]
Validating Target Engagement of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a novel small molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of robust methodologies for validating the target engagement of a novel compound, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as Pyrazolamine-M ).
Given the prevalence of the pyrazole scaffold in kinase inhibitors, this guide will operate under a common drug discovery scenario: preliminary screening suggests that Pyrazolamine-M may exert its effects by inhibiting the p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2] To rigorously test this hypothesis, we will compare two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will benchmark the performance of Pyrazolamine-M against a well-characterized, potent p38 MAPK inhibitor, BIRB 796 (Doramapimod) .[3][4]
Method 1: Cellular Thermal Shift Assay (CETSA)
The Principle of Causality: Thermal Stabilization Upon Binding
CETSA is predicated on a fundamental biophysical principle: the binding of a ligand to its protein target confers thermodynamic stability.[5][6] This increased stability translates to a higher melting temperature (Tagg) for the protein-ligand complex compared to the unbound protein. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature, we can directly observe this thermal shift. A positive shift in the Tagg in the presence of the compound is strong evidence of direct binding.[7][8]
Visualizing the CETSA Workflow
Caption: Workflow for Western Blot-based CETSA.
Detailed Experimental Protocol: CETSA for p38 MAPK
This protocol is optimized for a human monocytic cell line (e.g., THP-1) where p38 MAPK is expressed.
-
Cell Culture and Treatment:
-
Culture THP-1 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Prepare treatment groups: Vehicle (0.1% DMSO), 10 µM Pyrazolamine-M , and 1 µM BIRB 796 (as a positive control).
-
Incubate cells with the respective treatments for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells by centrifugation and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of each cell suspension into a series of PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). A no-heat control (room temperature) should be included.
-
-
Lysis and Protein Separation:
-
Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. This step is critical to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.
-
Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and perform a Western blot using a specific primary antibody against p38 MAPK.
-
Visualize the bands using an appropriate secondary antibody and chemiluminescence.
-
Quantify the band intensity for each temperature point. Normalize the data by setting the intensity of the non-heated sample to 100%.
-
-
Data Interpretation:
-
Plot the normalized soluble protein fraction against temperature for each treatment group.
-
Fit the data to a sigmoidal dose-response curve to determine the Tagg (the temperature at which 50% of the protein is denatured).
-
The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates the degree of thermal stabilization and confirms target engagement.
-
Hypothetical CETSA Data
| Treatment | Target Protein | Tagg (°C) | ΔTagg (°C) vs. Vehicle | Interpretation |
| Vehicle (DMSO) | p38 MAPK | 52.5 | - | Baseline thermal stability. |
| Pyrazolamine-M (10 µM) | p38 MAPK | 57.0 | +4.5 | Strong target engagement. |
| BIRB 796 (1 µM) | p38 MAPK | 59.5 | +7.0 | Potent, validated target engagement. |
| Pyrazolamine-M (10 µM) | GAPDH | 68.2 | +0.1 | No off-target engagement observed. |
Method 2: Drug Affinity Responsive Target Stability (DARTS)
The Principle of Causality: Protease Resistance Upon Binding
The DARTS methodology operates on the principle that a small molecule binding to its target protein can alter the protein's conformation, thereby masking protease cleavage sites.[9] This protection results in reduced degradation of the target protein when the entire proteome is subjected to limited proteolysis. By comparing the protein digestion patterns of vehicle-treated and drug-treated lysates using SDS-PAGE or, for a more global view, mass spectrometry, one can identify proteins that are stabilized by the compound.[10][11]
Visualizing the DARTS Workflow
Caption: Workflow for the DARTS assay.
Detailed Experimental Protocol: DARTS for p38 MAPK
-
Lysate Preparation:
-
Harvest cultured THP-1 cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the total protein concentration of the supernatant.
-
-
Compound Treatment:
-
Dilute the lysate to a working concentration of 1 mg/mL.
-
In separate tubes, incubate aliquots of the lysate with Vehicle (0.1% DMSO), 10 µM Pyrazolamine-M , or 1 µM BIRB 796 for 1 hour on ice.
-
-
Proteolysis:
-
Prepare a stock solution of a suitable protease, such as thermolysin. The optimal protease and its concentration must be determined empirically. A good starting point is a 1:1000 (protease:total protein) ratio.
-
Add the protease to each treatment tube and incubate for 10-30 minutes at room temperature. Include a no-protease control.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
-
Analysis:
-
Resolve the digested protein samples on an SDS-PAGE gel.
-
Option A (Targeted): Transfer the proteins to a membrane and perform a Western blot for p38 MAPK. An increase in the full-length p38 MAPK band in the compound-treated lanes compared to the vehicle lane indicates protection from proteolysis.
-
Option B (Unbiased): Stain the gel with Coomassie Brilliant Blue. Look for bands that are present or more intense in the compound-treated lanes. Excise these bands and identify the proteins via mass spectrometry.[12]
-
Hypothetical DARTS Data (Western Blot Analysis)
| Treatment | Protease | Full-length p38 MAPK Band Intensity (Normalized) | Interpretation |
| Vehicle (DMSO) | - | 100% | No digestion. |
| Vehicle (DMSO) | + | 15% | Extensive digestion. |
| Pyrazolamine-M (10 µM) | + | 65% | Significant protection from digestion. |
| BIRB 796 (1 µM) | + | 85% | Strong protection from digestion. |
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases protein thermal stability. | Ligand binding protects protein from proteolysis. |
| Cellular State | Can be performed in intact cells or lysates. | Typically performed in lysates. |
| Readout | Western Blot, Mass Spectrometry (TPP), AlphaLISA.[5] | SDS-PAGE (Coomassie), Western Blot, Mass Spectrometry. |
| Label-Free | Yes | Yes |
| Key Advantage | Applicable in living cells, capturing the physiological context. | Does not require compound modification; can be used for unbiased target discovery (DARTS-MS).[9] |
| Key Limitation | Not all proteins exhibit a clear thermal shift. | Requires optimization of protease and digestion conditions. |
| Resource Needs | Thermal cycler, ultracentrifuge, Western blot setup. | Standard protein chemistry equipment, access to mass spectrometry for unbiased approach. |
Advanced Validation: Photo-affinity Labeling (PAL)
For definitive confirmation of a direct interaction and to map the binding site, Photo-affinity Labeling (PAL) is the gold standard.[13][14] This technique involves synthesizing a derivative of Pyrazolamine-M that incorporates two additional functionalities: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[15][16]
Visualizing the PAL Concept
Caption: Conceptual workflow for Photo-affinity Labeling.
Upon incubation with cells or lysate, the probe binds to its target. Irradiation with UV light activates the diazirine, which forms a highly reactive carbene that covalently crosslinks the probe to nearby amino acid residues within the binding pocket. The tagged proteins can then be enriched and identified by mass spectrometry, confirming the direct interaction and often pinpointing the binding site.
Biological Context: The p38 MAPK Signaling Pathway
Understanding the biological context of the target is crucial. p38 MAPK is a central node in signaling pathways that respond to cellular stress and inflammatory cytokines.[17][18][19] Its activation leads to the phosphorylation of downstream transcription factors and kinases, ultimately driving the production of inflammatory mediators like TNF-α and IL-6.[20] By engaging p38 MAPK, Pyrazolamine-M would be expected to modulate these downstream events.
Caption: Simplified p38 MAPK signaling cascade.
Conclusion
Validating that a compound engages its intended target is a non-negotiable step in drug discovery. Both CETSA and DARTS offer robust, label-free methods to confirm the binding of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine to its putative target, p38 MAPK.
-
CETSA is the preferred method for confirming target engagement in an intact cell environment, providing data that is arguably more physiologically relevant.
-
DARTS is a powerful alternative, particularly when coupled with mass spectrometry for unbiased identification of all potential binding partners, thereby simultaneously assessing on-target and off-target effects.
By employing these methods in a comparative framework against a known inhibitor like BIRB 796 , researchers can build a compelling, data-driven case for the mechanism of action of their novel compounds, paving the way for further development.
References
- Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs.
- Antczak, C., et al. (2021). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Molecules, 26(11), 3192.
- Dubinsky, L., et al. (2012). Photoaffinity labeling: a powerful tool in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 554-570.
- Faisal, M., et al. (2019). The substitutions, additions, removal, or fusion of different functional groups in the pyrazole ring are key to the synthesis of lead compounds that are effective against emerging and complex diseases. Frontiers in Pharmacology, 10, 1476.
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
National Institutes of Health. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
National Institutes of Health. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Retrieved from [Link]
-
Macmillan Group. (2023). μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping. Retrieved from [Link]
-
Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Retrieved from [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
National Institutes of Health. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Direct Analysis in Real Time Mass Spectrometry (DART-MS). Retrieved from [Link]
-
RSC Publishing. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Retrieved from [Link]
-
PubMed Central. (2018). Development of a Cannabinoid-Based Photoaffinity Probe to Determine the Δ8/9-Tetrahydrocannabinol Protein Interaction Landscape in Neuroblastoma Cells. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the DARTS Steps? Retrieved from [Link]
-
SciSpace. (n.d.). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]
-
PubMed. (2018). New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT. Retrieved from [Link]
-
PubMed. (2019). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
National Institutes of Health. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
-
National Institutes of Health. (2013). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Retrieved from [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
University of Toronto. (n.d.). Direct Analysis in Real Time (DART) Mass Spectrometry. Retrieved from [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
National Institutes of Health. (2010). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Current Advances in CETSA. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. What Are the DARTS Steps? Is Mass Spectrometry After Staining or Target Identification? How if Stained Proteins Change? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of a Cannabinoid-Based Photoaffinity Probe to Determine the Δ8/9-Tetrahydrocannabinol Protein Interaction Landscape in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 20. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a compound frequently utilized in medicinal chemistry and related fields. By adhering to these procedures, we can ensure the safety of laboratory personnel and minimize our environmental footprint.
The disposal protocols outlined herein are synthesized from an analysis of safety data for the compound and its structural analogs, alongside established best practices for chemical waste management. The causality behind each step is explained to foster a deeper understanding of the principles of laboratory safety.
Hazard Profile and Risk Assessment
A thorough understanding of a compound's hazard profile is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine may not always be readily available, a conservative risk assessment can be conducted by examining data from structurally similar pyrazole derivatives. This "worst-case" approach ensures a high margin of safety.
Based on available data for analogous compounds, the anticipated hazard profile is summarized below.
| Hazard Category | Anticipated Finding | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Structurally related pyrazole derivatives are classified as Category 4 for acute oral toxicity.[1][2][3] |
| Skin Irritation | Causes skin irritation.[1][4][5] | Pyrazole compounds frequently exhibit skin irritant properties.[1][4][5] |
| Eye Irritation | Causes serious eye irritation.[1][4][5][6] | Direct contact with the eyes is likely to cause significant irritation.[1][4][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2][3][4] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[7][8][9] | Due to its nature as a pharmaceutical compound, release into the environment should be minimized.[7][10] |
Given these potential hazards, it is imperative to handle 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
Core Principles for Safe Disposal
The following principles form the bedrock of a robust chemical waste management strategy and should be applied to the disposal of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine:
-
Waste Minimization: Plan experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.
-
Containment: All waste must be collected in clearly labeled, sealed, and chemically compatible containers.[3][4][10]
-
Labeling: All waste containers must be accurately labeled with the full chemical name and appropriate hazard warnings.
-
Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7][10] Preventing entry into environmental systems is a primary objective.[4][7]
Personal Protective Equipment (PPE) for Disposal
Before handling any waste containing 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3]
-
Hand Protection: Wear nitrile gloves. If there is a risk of prolonged contact, consider double-gloving.[12] Contaminated gloves should be disposed of as hazardous waste.[12]
-
Body Protection: A standard laboratory coat must be worn.[11]
-
Respiratory Protection: If handling large quantities of the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The following detailed procedures should be followed for the disposal of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in its various forms.
Protocol 1: Disposal of Unused or Waste Solid Material
-
Container Preparation: Obtain a designated, chemically compatible waste container with a secure, sealable lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine".
-
Waste Collection: Carefully transfer the solid waste into the prepared container using a spatula or other appropriate tool. This should be done in a chemical fume hood to minimize the risk of inhalation.[1] Avoid creating dust.[3]
-
Container Sealing: Once all solid waste has been collected, securely seal the container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
Final Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.[1][4]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation: Collect all disposable labware (e.g., pipette tips, weighing boats, contaminated gloves) that has come into contact with the compound in a separate, clearly labeled hazardous waste bag or container.
-
Rinsing (for non-disposable glassware):
-
Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect all rinsate as liquid chemical waste. Do not pour the rinsate down the drain.[10]
-
-
Containerization: Place the rinsed glassware in the appropriate recycling or washing area. The contaminated disposable items should be sealed in their designated container.
-
Final Disposal: The sealed container of contaminated debris should be disposed of through your institution's chemical waste program.
Protocol 3: Disposal of Liquid Waste (Solutions or Rinsate)
-
Container Selection: Use a designated, leak-proof, and shatter-resistant container for liquid hazardous waste.[10] Ensure it is clearly labeled with the chemical name and any solvents used.
-
Waste Collection: Carefully pour or pipette the liquid waste and collected rinsate into the waste container.
-
Sealing and Storage: Securely cap the container and store it in a secondary containment bin within a designated waste accumulation area.
-
Final Disposal: Arrange for disposal through your institution's EHS department or a licensed waste carrier.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the spill. For liquid spills, use an inert absorbent material like vermiculite or sand.[1] For solid spills, avoid creating dust.[3]
-
Personal Protection: Don appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram provides a logical workflow for the proper segregation and disposal of waste generated from working with 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Caption: Disposal decision workflow for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
References
- 3-(4-Methoxyphenyl)pyrazole - SAFETY DATA SHEET. (2021-12-25).
- Safety Data Sheet - 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine. (2024-12-19). CymitQuimica.
- Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.
- SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole. (2024-02-04). Fisher Scientific.
- SAFETY DATA SHEET - 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. (2025-10-16). TCI Chemicals.
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Guidelines on Handling Hazardous Drugs. (2018). ASHP.
- SAFETY DATA SHEET - 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole. (2025-12-25). Fisher Scientific.
- Pyrazole - Substance Information. (2025-10-07). ECHA - European Union.
- Safety Data Sheet - 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine. (2024-08-28). Angene Chemical.
- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026-01-25). MDPI.
- SAFETY DATA SHEET - 3-Amino-5-methylpyrazole. (2025-12-19). Fisher Scientific.
- Substance Information - 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. (2025-08-23). ECHA - European Union.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.fi [fishersci.fi]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
